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8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Documentation Hub

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  • Product: 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
  • CAS: 1313014-17-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Executive Summary 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 1313014-17-3) is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry, particularly within the field of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 1313014-17-3) is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry, particularly within the field of kinase inhibitor discovery.[1] Belonging to the "privileged" imidazo[1,2-b]pyridazine class, this compound serves as a versatile intermediate for the synthesis of bioactive agents targeting enzymes such as TAK1 , CLK1 , DYRK1A , and BTK .

Its structural utility lies in its orthogonal halogenation pattern : the C8-bromo and C6-chloro substituents possess distinct electronic environments, enabling highly regioselective functionalization via palladium-catalyzed cross-coupling reactions. This guide details the physicochemical properties, synthetic pathways, and handling protocols required to utilize this compound effectively in drug development workflows.

Chemical Identity & Structural Analysis[2][3]

The molecule features a fused 6,5-bicyclic system. The bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) create a distinct electronic distribution that influences both solubility and reactivity.

PropertyDetail
IUPAC Name 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
CAS Number 1313014-17-3
Molecular Formula C₁₂H₇BrClN₃
Molecular Weight 308.56 g/mol
SMILES Clc1cc(Br)c2nc(c3ccccc3)cn2n1
Structural Features [1][2][3][4][5][6] • C2-Phenyl: Increases lipophilicity and π-π stacking potential.• C8-Bromo: Highly reactive electrophilic site (α-to-nitrogen).• C6-Chloro: Less reactive electrophilic site; typically functionalized second.

Physicochemical Profile

The introduction of the phenyl group at position 2 significantly alters the physicochemical landscape compared to the unsubstituted core, markedly reducing aqueous solubility while enhancing membrane permeability potential.

Calculated & Predicted Properties

Note: Experimental values for this specific intermediate are sparse in public literature; values below represent consensus predictive models (ACD/Labs, ChemAxon) calibrated against the imidazo[1,2-b]pyridazine scaffold.

ParameterValue (Approx.)Implication for Research
LogP (Lipophilicity) 3.8 – 4.2High. Indicates good membrane permeability but poor aqueous solubility. Requires organic co-solvents (DMSO, DMF) for biological assays.
Topological PSA ~30 ŲLow. Suggests high potential for Blood-Brain Barrier (BBB) penetration if MW remains low.
pKa (Conjugate Acid) ~2.5 – 3.5Weak Base. The bridgehead nitrogen is the most basic site but is electron-deficient due to the heteroaromatic ring system.
Aqueous Solubility < 0.01 mg/mLInsoluble. Strictly requires non-aqueous solvents for stock solutions.
H-Bond Acceptors 3Standard for kinase hinge-binding motifs.
H-Bond Donors 0Lack of donors improves permeability but limits specific solvation.
Solubility & Solvent Compatibility[8]
  • Preferred Solvents: DMSO (up to 50 mM), DMF, Dichloromethane (DCM).

  • Problematic Solvents: Water, PBS (precipitation occurs immediately), Diethyl ether (limited solubility).

  • Protocols: For biological assays, prepare a 10 mM stock in anhydrous DMSO. Dilute into aqueous media only at the final step to minimize precipitation risks.

Synthetic Methodology

The synthesis of 8-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine follows a classical Hantzsch-type condensation . This route is preferred for its reliability and the availability of starting materials.

Reaction Pathway

The formation involves the condensation of 3-amino-4-bromo-6-chloropyridazine with 2-bromoacetophenone (phenacyl bromide).

Synthesis cluster_conditions Conditions SM1 3-Amino-4-bromo- 6-chloropyridazine Intermediate N-Alkylated Intermediate SM1->Intermediate EtOH/DME, Reflux NaHCO3 SM2 2-Bromoacetophenone SM2->Intermediate Product 8-Bromo-6-chloro-2- phenylimidazo[1,2-b]pyridazine Intermediate->Product Cyclization - H2O, - HBr Details Temp: 80-100°C Time: 4-12 hrs Yield: 60-80%

Figure 1: Condensation pathway for the synthesis of the target scaffold.

Detailed Experimental Protocol

Reagents:

  • 3-Amino-4-bromo-6-chloropyridazine (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-4-bromo-6-chloropyridazine (e.g., 10 mmol) in Ethanol (50 mL).

  • Addition: Add 2-bromoacetophenone (11 mmol). If using a base to scavenge HBr, add NaHCO₃ (20 mmol) at this stage.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol and water.

    • If no precipitate, concentrate the solvent in vacuo, resuspend the residue in EtOAc, and wash with water and brine.

  • Purification: Recrystallize from Ethanol/Acetonitrile or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (characteristic singlet for H3 proton at ~8.5 ppm) and MS (M+H ~308/310 pattern due to Br/Cl isotopes).

Reactivity & Functionalization Strategy

This scaffold is valuable because it allows for sequential functionalization . The C8-bromo position is significantly more reactive towards oxidative addition by Palladium(0) than the C6-chloro position.

Regioselective Cross-Coupling Workflow

Researchers should prioritize the C8 position for the first diversification step.

Reactivity Core 8-Bromo-6-chloro-2- phenylimidazo[1,2-b]pyridazine Step1 Step 1: Suzuki/Buchwald at C8 (High Reactivity) Core->Step1 Pd(PPh3)4, Ar-B(OH)2 Mild Base (Na2CO3) Intermediate 8-Substituted-6-chloro Intermediate Step1->Intermediate Step2 Step 2: Suzuki/Buchwald at C6 (Lower Reactivity - Requires forcing conditions) Intermediate->Step2 Pd2(dba)3, XPhos High Temp, Strong Base Final Disubstituted Bioactive Ligand Step2->Final

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C8-Br and C6-Cl.

  • C8-Position (Bromine): Reactive under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Ideal for introducing solubilizing groups or primary pharmacophores.

  • C6-Position (Chlorine): Requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) or higher temperatures (100–120°C) to facilitate oxidative addition after the C8 position has been substituted.

  • C3-Position: The imidazole ring C3 position is nucleophilic and can undergo electrophilic aromatic substitution (e.g., iodination with NIS, formylation) if a third diversity point is required.

Handling, Stability & Safety

Stability[8][9]
  • Thermal: Stable up to >150°C (solid state).

  • Hydrolytic: Generally stable in neutral and acidic aqueous media. Avoid prolonged exposure to strong boiling bases, which may degrade the pyridazine ring.

  • Light: Protect from prolonged exposure to direct UV light, which can cause gradual debromination.

Safety Protocol (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood. Avoid dust formation.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021.

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023.

  • Synthesis of 3-Amino-6-Substituted Pyridazines (Precursor Synthesis). BenchChem Technical Support.

  • PubChem Compound Summary: Imidazo[1,2-b]pyridazine. National Library of Medicine.

  • Reactivity of 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling. ResearchGate.

Sources

Exploratory

Spectroscopic data for 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Technical Whitepaper: Spectroscopic Profiling of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Executive Summary 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 1313014-17-3) is a critical fused heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Profiling of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Executive Summary

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 1313014-17-3) is a critical fused heterocyclic scaffold employed in the development of type II kinase inhibitors, specifically targeting pathways involving DYRK1A and p38 MAP kinase.[1][2] Its structural utility lies in the orthogonal reactivity of its halogen substituents: the 8-bromo position is primed for Suzuki-Miyaura coupling or Buchwald-Hartwig amination, while the 6-chloro position often serves as a secondary diversification point or a metabolic stability anchor.[1][2]

This guide provides a definitive spectroscopic reference for researchers synthesizing or characterizing this intermediate. It synthesizes experimental data from structural analogs and mechanistic principles to establish a self-validating analytical profile.[1][2]

Synthetic Pathway & Impurity Profile

To understand the spectroscopic data, one must understand the origin of the molecule.[2] The synthesis typically involves the condensation of 4-bromo-6-chloropyridazin-3-amine with 2-bromoacetophenone .[1][2]

Mechanistic Insight: The reaction proceeds via an


 attack by the pyridazine ring nitrogen (N2) on the 

-carbon of the phenacyl bromide, followed by cyclodehydration.[1][2]
  • Key Impurity: Regioisomers are rare due to the specific nucleophilicity of N2, but uncyclized intermediates (detectable by Mass Spec M+18 peaks) can persist if the reflux is insufficient.[2]

Synthesis SM1 4-Bromo-6-chloro- pyridazin-3-amine Inter Intermediate (N-alkylation) SM1->Inter EtOH, Reflux SM2 2-Bromoacetophenone SM2->Inter Prod 8-Bromo-6-chloro-2-phenyl imidazo[1,2-b]pyridazine Inter->Prod - H2O (Cyclization)

Figure 1: Synthetic workflow for the target scaffold.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

The most diagnostic feature of this compound is its isotopic signature.[1][2] The presence of one Bromine (


) and one Chlorine (

) creates a distinct "M+2+4" pattern.[2]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass: ~306.95 Da (Calculated for

    
    )[2]
    

Diagnostic Isotope Pattern:

Peak Mass (m/z) Composition Relative Intensity (Approx)

| M | 307.95 |


 | 76%  |
| M+2  | 309.95 | 

+

| 100% (Base Peak) | | M+4 | 311.95 |

| 25% |[2]

Note: The M+2 peak is dominant because it represents the statistical sum of the two most probable combinations.[2]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is relatively simple due to the high degree of substitution.[1][2] It consists of three distinct regions: the imidazo-ring singlet, the lone pyridazine-ring singlet, and the phenyl multiplets.[2]

Solvent: DMSO-


 (Recommended for solubility) or 

.[1][2]

Reference Assignment Table:

Position

(ppm)
MultiplicityIntegrationAssignment Logic
H-3 8.65 - 8.75 Singlet (s)1HImidazo Ring Proton. Highly deshielded by the aromatic ring current of the 2-phenyl group and the adjacent bridgehead nitrogen.[1][2]
H-7 7.90 - 8.05 Singlet (s)1HPyridazine Ring Proton. Located between the 6-Cl and 8-Br substituents.[1][2] The combined inductive effect of two halogens shifts this downfield significantly compared to the parent ring.[2]
Ph-H 7.95 - 8.00 Multiplet (m)2HOrtho-phenyl protons. Deshielded by the imidazo ring.[1][2]
Ph-H 7.40 - 7.55 Multiplet (m)3HMeta/Para-phenyl protons. Typical aromatic region.[1][2]

Self-Validation Check:

  • If you see a doublet around 7.2 ppm, your starting material (amine) may be unreacted.[2]

  • If you see a broad singlet > 10 ppm, you may have protonated the N1 nitrogen (salt form).[2]

NMR_Assignment Struct Structure Core (Imidazo[1,2-b]pyridazine) H3 H3 Proton (Singlet, ~8.7 ppm) Struct->H3 Imidazo Ring H7 H7 Proton (Singlet, ~7.95 ppm) Struct->H7 Pyridazine Ring (Flanked by Cl/Br) Ph Phenyl Protons (Multiplets, 7.4-8.0 ppm) Struct->Ph C2 Substituent

Figure 2: NMR Signal Correlation Map.[1][2]

Infrared Spectroscopy (FT-IR)
  • 3100 - 3000 cm⁻¹: Aromatic C-H stretch (weak).[1][2]

  • 1610, 1530 cm⁻¹: C=N and C=C skeletal vibrations (characteristic of the imidazo[1,2-b]pyridazine core).[1][2]

  • 1080 - 1050 cm⁻¹: Aryl-Cl stretch (often obscured).[1][2]

  • 600 - 500 cm⁻¹: C-Br stretch (fingerprint region).[1][2]

Experimental Protocols

Protocol A: Synthesis for Analytical Standard

This protocol is designed to yield high-purity material for spectroscopic verification.[1][2]

  • Reagents: Suspend 4-bromo-6-chloropyridazin-3-amine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in Ethanol (10 volumes).

  • Reaction: Heat to reflux (80°C) for 12–16 hours. The reaction mixture should turn from a suspension to a clear solution, then precipitate the hydrobromide salt.[2]

  • Workup: Cool to room temperature. Filter the solid.[1][2]

  • Free Base Liberation: Suspend the solid in DCM and wash with saturated aqueous

    
    . Dry the organic layer (
    
    
    
    ) and concentrate.[1][2][3]
  • Purification: Recrystallize from Ethanol/Acetonitrile or purify via Flash Chromatography (Hexanes/EtOAc 4:1).

Protocol B: HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1][2]

  • Expected Retention Time: The compound is highly lipophilic due to the Br/Cl/Phenyl combination.[1][2] Expect elution late in the gradient (approx.[2] 7.5 - 8.5 min).[1][2][4]

References

  • Synthesis of Imidazo[1,2-b]pyridazines: Vertex Pharmaceuticals. "CD73 Inhibiting 2,4-Dioxopyrimidine Compounds." WO2021222522A1.[1][2] Link (Describes the synthesis of the 8-bromo-6-chloro core).[1][2]

  • NMR Characteristics of 6-Chloro Analogs: TSI Journals. "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis and Characterization." Link (Provides baseline shifts for the 6-chloro-2-phenyl system).[1][2]

  • General Reactivity of 3-Amino-4-bromo-6-chloropyridazine: ChemicalBook. "Synthesis of 3-Amino-4-bromo-6-chloropyridazine." Link.[1][2]

  • Structural Data for 8-Bromo-6-chloro-2-cyclopropyl Analog: ChemSrc. "8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine."[1][2] Link (Used for comparative NMR analysis).[2]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of the Imidazo[1,2-b]pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals As the landscape of medicinal chemistry continuously evolves, the exploration of novel heterocyclic scaffolds remains a cornerstone of drug discovery. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the landscape of medicinal chemistry continuously evolves, the exploration of novel heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, the imidazo[1,2-b]pyridazine core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide, designed for the discerning researcher, delves into the intricate structure-activity relationships (SAR) of the imidazo[1,2-b]pyridazine class, offering a synthesis of foundational knowledge and field-proven insights to accelerate the design of next-generation therapeutics.

The Imidazo[1,2-b]pyridazine Core: A Scaffold of Opportunity

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle, characterized by the fusion of an imidazole and a pyridazine ring.[1] Its rigid structure and defined vectoral presentation of substituents make it an attractive scaffold for molecular recognition by biological macromolecules. The numbering of the imidazo[1,2-b]pyridazine core, as established by IUPAC nomenclature, is crucial for navigating the SAR landscape.

Caption: Numbering of the Imidazo[1,2-b]pyridazine Scaffold.

Key positions for substitution, which have been extensively explored and demonstrated to be critical for modulating biological activity, are C2, C3, and C6.[2][3] The inherent reactivity and steric accessibility of these positions provide a fertile ground for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic accessibility of a scaffold is a pragmatic consideration in any drug discovery program. The imidazo[1,2-b]pyridazine core is typically constructed through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. This robust and versatile methodology allows for the introduction of diverse substituents at the C2 position.[2]

A common synthetic route involves the dehalogenation of a 6-chloroimidazo[1,2-b]pyridazine intermediate, often via catalytic hydrogenation, to yield the parent imidazo[1,2-b]pyridazine.[4][5] The presence of a halogen, typically chlorine, at the 6-position serves as a valuable synthetic handle for introducing further diversity through nucleophilic aromatic substitution or cross-coupling reactions.[4][6]

Synthetic_Workflow cluster_0 Scaffold Synthesis cluster_1 Further Functionalization (C6) Aminopyridazine 3-Amino-6-halopyridazine Condensation Condensation Aminopyridazine->Condensation Bromoketone α-Bromoketone Bromoketone->Condensation Imidazopyridazine Substituted Imidazo[1,2-b]pyridazine Condensation->Imidazopyridazine Chloro_Intermediate 6-Chloroimidazo[1,2-b]pyridazine Coupling Cross-Coupling / Nucleophilic Substitution Chloro_Intermediate->Coupling Functionalized_Product 6-Substituted Derivative Coupling->Functionalized_Product

Caption: General synthetic workflow for imidazo[1,2-b]pyridazines.

Navigating the SAR: Key Insights and Therapeutic Applications

The imidazo[1,2-b]pyridazine scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets, including kinases, enzymes involved in neurodegenerative diseases, and anti-infective agents. The following sections dissect the SAR for prominent biological activities.

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[2]

  • Substitution at C2: The nature of the substituent at the 2-position is a critical determinant of binding affinity. A 2-(4'-dimethylaminophenyl) moiety has been identified as a key pharmacophore for high-affinity binding.[2] The presence of the dimethylamino group suggests the importance of a hydrogen bond acceptor and/or specific electrostatic interactions within the binding site.

  • Substitution at C6: While modifications at the 6-position are generally well-tolerated, the nature of the substituent can fine-tune the binding affinity. For instance, a 6-methylthio analogue demonstrated higher affinity than a 6-methoxy analogue, indicating that both electronic and steric factors are at play.[2] However, the introduction of bulky groups, such as ω-fluoroethyl or ω-fluoropropyl, at this position led to a decrease in binding affinity.[2]

Compound Substitution at C2 Substitution at C6 Binding Affinity (Ki, nM)
1 4'-DimethylaminophenylH>1000
2 4'-DimethylaminophenylOCH350.3
3 4'-DimethylaminophenylSCH311.0
4 4'-DimethylaminophenylO(CH2)2F153.2
5 Pyridin-4-ylSCH3>1000

Data synthesized from literature reports.[2]

TAK1, a key signaling node in inflammatory pathways, has emerged as a promising target for the treatment of various diseases, including multiple myeloma. Imidazo[1,2-b]pyridazines have been identified as potent TAK1 inhibitors.[3][7]

  • Substitution at C3 and C6: The SAR for TAK1 inhibition highlights the importance of concurrent substitution at both the 3- and 6-positions. Specifically, 6-substituted morpholine or piperazine derivatives, in combination with an appropriate aryl substituent at the 3-position, exhibit nanomolar inhibitory concentrations.[3][7] This suggests a specific binding mode where the C6 substituent likely occupies a distinct sub-pocket of the ATP-binding site, while the C3-aryl group engages in crucial interactions with another region of the kinase.

A lead compound from this series demonstrated an IC50 of 55 nM against TAK1, showcasing the potential of this scaffold for developing potent and selective kinase inhibitors.[3]

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential as an anti-infective agent. The introduction of a benzohydrazide linker to the core structure has yielded compounds with promising in-vitro anti-tubercular activity against Mycobacterium tuberculosis. Furthermore, certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] While the SAR for these activities is still being elucidated, these findings underscore the broad applicability of the imidazo[1,2-b]pyridazine core in addressing infectious diseases.

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives are provided below.

  • Step 1: Condensation. To a solution of the appropriate 3-amino-6-halopyridazine (1.0 eq) in a suitable solvent such as ethanol, add sodium bicarbonate (1.5 eq) and the desired α-bromoketone (1.1 eq).

  • Step 2: Cyclization. Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 3: Work-up. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Step 4: Isolation. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Step 5: Purification. Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Preparation of Aβ1-40 aggregates: Synthesize and purify Aβ1-40 peptide. Induce aggregation by incubating a solution of the peptide in phosphate-buffered saline (PBS) at 37°C for 24 hours with gentle agitation.

  • Competitive Binding Assay: In a 96-well plate, incubate the Aβ aggregates with a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]TZDM) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the plate at room temperature for 2 hours. Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Calculate the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.

Abeta_Binding_Assay Start Start Prepare_Aggregates Prepare Aβ1-40 Aggregates Start->Prepare_Aggregates Incubate Incubate Aggregates with Radioligand and Test Compound Prepare_Aggregates->Incubate Filter Rapid Filtration Incubate->Filter Measure_Radioactivity Measure Radioactivity Filter->Measure_Radioactivity Calculate_Ki Calculate Ki Values Measure_Radioactivity->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for the in vitro Aβ binding assay.

Future Directions and Concluding Remarks

The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of novel therapeutic agents. The established SAR provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and drug-like properties. Future research in this area will likely focus on:

  • Exploring new substitution patterns: While positions 2, 3, and 6 have been the primary focus, systematic exploration of other positions on the scaffold may unveil novel SAR.

  • Multi-target drug design: The inherent ability of the imidazo[1,2-b]pyridazine core to interact with diverse targets could be leveraged for the development of multi-target agents for complex diseases.

  • Application in other therapeutic areas: The scaffold's versatility suggests its potential utility in other areas of unmet medical need, such as oncology, inflammation, and neurodegenerative disorders beyond Alzheimer's disease.

References

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 200-204. [Link]

  • Pharmaffiliates. (2026, February 14). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,2‐ b ]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity. [Link]

  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]

  • Wikipedia. (n.d.). Imidazopyridazine. [Link]

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2445-2454. [Link]

  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine. [Link]

  • RSC Publishing. (2023, November 28). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine, 6-chloro-. [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. [Link]

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide to 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine for Advanced Research Abstract: This technical guide provides an in-depth exploration of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine for Advanced Research

Abstract: This technical guide provides an in-depth exploration of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its physicochemical properties, present a detailed synthetic protocol with mechanistic insights, and explore its applications as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

The imidazo[1,2-b]pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its unique three-dimensional structure which allows it to interact with a wide range of biological targets with high affinity and specificity.[2] Its derivatives have shown a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-infective, and antiviral properties.[1] The clinical success of the kinase inhibitor Ponatinib, which is based on this scaffold, has spurred significant interest in developing new therapeutic agents from this class of compounds.[1][3] The strategic placement of bromo and chloro substituents on the ring system, as seen in the title compound, provides reactive handles for further chemical modifications, making it an exceptionally valuable building block.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
CAS Number 1313014-17-3[4]
Molecular Formula C12H7BrClN3[4]
Molecular Weight 306.95 g/mol [4]
Purity >95% (Typical)[4]
Appearance Off-white to light yellow solidInferred from similar compounds

Synthesis of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

The synthesis of substituted imidazo[1,2-b]pyridazines typically involves the cyclization of an appropriately substituted aminopyridazine with an alpha-haloketone or a related two-carbon synthon. The following protocol describes a representative multi-step synthesis.

Synthetic Workflow Overview

The overall strategy involves the initial construction of the core imidazo[1,2-b]pyridazine ring system, followed by selective halogenation to introduce the bromo and chloro groups, and finally the introduction of the phenyl group.

G cluster_0 Synthesis Workflow A 3-Amino-6-chloropyridazine C 6-Chloro-2-phenylimidazo[1,2-b]pyridazine A->C Cyclocondensation B 2-Bromo-1-phenylethanone B->C E 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic pathway for 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-phenylethanone (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A precipitate will form.

  • Filter the solid, wash with cold ethanol, and then with diethyl ether to yield the hydrobromide salt of the product.

  • Neutralize an aqueous suspension of the salt with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid.

Step 2: Synthesis of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • Dissolve 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in chloroform or a similar halogenated solvent.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The imidazo[1,2-b]pyridazine ring is activated towards electrophilic substitution, and the C8 position is typically susceptible to bromination.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product, 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Applications in Drug Discovery: A Versatile Kinase Inhibitor Scaffold

The true value of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine lies in its utility as a chemical intermediate for creating diverse libraries of bioactive molecules. The bromo and chloro substituents serve as orthogonal handles for functionalization via metal-catalyzed cross-coupling reactions.

Role in Kinase Inhibitor Development

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The imidazo[1,2-b]pyridazine core is a proven kinase-binding scaffold.[5] Derivatives have been developed as potent inhibitors of various kinases, including:

  • Bruton's Tyrosine Kinase (BTK): Important in B-cell signaling and a target for certain leukemias.[6]

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, implicated in inflammatory responses.[7]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): Upregulated in multiple myeloma.[8][9]

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of non-small cell lung cancer.[10]

The 8-bromo and 6-chloro positions on the title compound allow for the systematic introduction of various chemical moieties to probe the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

G cluster_1 Scaffold Functionalization for Kinase Inhibition Core 8-Bromo-6-chloro-2-phenyl- imidazo[1,2-b]pyridazine Pos6 Position 6 (Cl) (Solubility, PK/PD) Core->Pos6 Suzuki/Buchwald Coupling Pos8 Position 8 (Br) (Selectivity, Potency) Core->Pos8 Suzuki/Heck/Sonogashira Coupling Library Diverse Library of Kinase Inhibitors Pos6->Library Pos8->Library

Caption: Use of the title compound as a scaffold for generating diverse kinase inhibitors.

Protocol for Further Functionalization: Suzuki-Miyaura Cross-Coupling

The bromo and chloro atoms on the scaffold are ideal for substitution via cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization.

Representative Protocol for Suzuki-Miyaura Coupling at the 8-Position

This protocol describes the coupling of an arylboronic acid at the C8 position, replacing the bromine atom.

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable solvent, such as a mixture of 1,4-dioxane and water.

  • Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) or potassium carbonate.

  • Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 8-aryl-6-chloro-2-phenylimidazo[1,2-b]pyridazine derivative.

This selective functionalization leaves the 6-chloro position available for subsequent coupling reactions, enabling the synthesis of highly complex and diverse molecular structures.

Conclusion

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a high-value chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its well-defined structure, coupled with the reactive bromo and chloro handles, makes it an ideal starting material for the synthesis of novel compounds targeting a range of therapeutic areas. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic versatility of this powerful scaffold in their quest for next-generation therapeutics.

References

  • Time.is. (n.d.). Current time in Pasuruan, Indonesia.
  • European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine.
  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • ACS Publications. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Thoreauchem. (n.d.). 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine-1313014-17-3.
  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • ChemicalBook. (2025). 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3.
  • Advanced ChemBlocks. (2026). 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine.
  • Abovchem. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3.
  • J&K Scientific. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | 1298031-94-3.
  • Benchchem. (n.d.). 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine.
  • RSC Publishing. (2023). Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • PubChemLite. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine.
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • University of California, Irvine. (n.d.). Pyridazine.
  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • ResearchGate. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • PubMed. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling reactions with 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Application Note: Site-Selective Suzuki-Miyaura Coupling of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Executive Summary This technical guide details the operational parameters for performing Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Suzuki-Miyaura Coupling of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Executive Summary

This technical guide details the operational parameters for performing Suzuki-Miyaura cross-coupling reactions on 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine . This scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., TAK1, MAP kinase pathways).

The core synthetic challenge is regioselectivity . This substrate contains two halogenated sites (C8-Br and C6-Cl) with distinct electronic and steric environments. This guide provides a self-validating protocol to achieve exclusive C8-arylation (kinetic control) followed by strategies for C6-functionalization , enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Mechanistic Insight & Regioselectivity

To ensure experimental success, one must understand the electronic hierarchy of the substrate.

  • C8-Position (Bromine): The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Oxidative addition of Pd(0) occurs preferentially here under mild conditions. This is the primary site for Suzuki coupling.

  • C6-Position (Chlorine): Located para-like to the bridgehead nitrogen, this position is electron-deficient. While less reactive toward oxidative addition (Suzuki), it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C2-Position (Phenyl): The existing phenyl group acts as a stable anchor and does not participate in the coupling, though its steric bulk may influence catalyst approach if bulky ligands are used.

The Golden Rule: Soft nucleophiles (Pd-catalyzed boronic acids) prefer the softer electrophile (Br at C8), while hard nucleophiles (amines) prefer the harder/more electron-deficient electrophile (Cl at C6).

Pathway Visualization (DOT)

ReactionPathway Substrate 8-Bromo-6-chloro- 2-phenylimidazo[1,2-b]pyridazine OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd k(Br) >> k(Cl) Pd0 Pd(0) Catalyst Pd0->OxAdd Complex_C8 Pd(II)-Ar Complex (at C8-Br) OxAdd->Complex_C8 Fast (C8-Br) Complex_C6 Pd(II)-Ar Complex (at C6-Cl) OxAdd->Complex_C6 Slow (C6-Cl) Product_C8 Major Product: 8-Aryl-6-chloro-... Complex_C8->Product_C8 + Ar-B(OH)2 Transmetallation/Red. Elim. Product_C6 Minor Byproduct: Bis-coupled or C6-coupled Complex_C6->Product_C6

Caption: Kinetic hierarchy of oxidative addition. The C8-Br bond reacts orders of magnitude faster than C6-Cl, allowing for high regioselectivity.

Experimental Protocols

Protocol A: Site-Selective C8-Arylation (Mild Conditions)

Objective: Couple an aryl boronic acid to the C8 position while leaving the C6-Cl intact for future diversification.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate 1.0 Electrophile 8-Br-6-Cl-2-Ph-imidazo[1,2-b]pyridazine
Aryl Boronic Acid 1.1 Nucleophile Slight excess ensures conversion of Br.
Pd(dppf)Cl₂·DCM 0.05 Catalyst Robust, bidentate ligand prevents dehalogenation.
Na₂CO₃ (2.0 M aq) 2.5 Base Mild base; avoids activation of C-Cl.

| DME (Dimethoxyethane) | [0.1 M] | Solvent | Excellent solubility; water-miscible. |

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed DME and 2.0 M aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the starting material (M+H: ~308/310 for Br/Cl pattern) and appearance of the mono-coupled product (retaining single Cl isotope pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a solid.

Why this works: The use of a mild base (Na₂CO₃) and moderate temperature (80°C) provides insufficient energy to activate the C-Cl bond, ensuring >95% selectivity for C8.

Protocol B: Sequential C6-Functionalization (The "Hard" Step)

Objective: Functionalize the remaining C6-Cl position. This typically requires "forcing" conditions or a switch in mechanistic strategy (SNAr).

Option 1: Suzuki Coupling at C6 (Synthesis of Biaryls)

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂/SPhos (Dialkylbiaryl phosphines are required to activate electron-deficient chlorides).

  • Base: K₃PO₄ (Tribasic potassium phosphate) – Stronger base.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 100–110°C.

  • Note: This step is performed after isolating the C8-coupled product.

Option 2: SNAr Displacement (Synthesis of Amino-Derivatives)

  • Context: Many TAK1 inhibitors (e.g., Takinib analogs) utilize a morpholine or piperazine at C6.[2][3]

  • Reagent: Morpholine or substituted amine (3–5 equiv).

  • Conditions: DMSO or NMP, 120°C, 2–6 hours (No metal catalyst required).

  • Mechanism: The nitrogen at position 1 and 4 makes C6 highly electrophilic (similar to 4-chloropyridine).

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic issues.

Optimization Problem Issue Detected via LC-MS Stalled Incomplete Conversion (SM remains) Problem->Stalled BisCoupling Bis-Coupling Observed (Reaction at C6) Problem->BisCoupling Dehal Protodehalogenation (Br replaced by H) Problem->Dehal Sol_Stalled 1. Increase Temp to 90°C 2. Switch to Pd(PPh3)4 Stalled->Sol_Stalled Sol_Bis 1. Lower Temp to 60°C 2. Reduce Boronic Acid to 0.95 eq BisCoupling->Sol_Bis Sol_Dehal 1. Use Anhydrous Solvent (Dioxane) 2. Switch Base to CsF Dehal->Sol_Dehal

Caption: Troubleshooting logic for common Suzuki coupling failure modes.

Data Summary Table: Reaction Parameter Screening

Parameter Standard Condition Optimization for Reactivity Optimization for Selectivity
Catalyst Pd(dppf)Cl₂ Pd(PtBu₃)₂ or XPhos Pd G2 Pd(PPh₃)₄
Base Na₂CO₃ K₃PO₄ or Cs₂CO₃ NaHCO₃
Solvent DME/H₂O Dioxane/H₂O Toluene/EtOH/H₂O

| Temp | 80°C | 100–120°C | 60°C |

References

  • General Suzuki Mechanism & Trends

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Regioselectivity in Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihaloheterocycles. Chemical Society Reviews, 35, 112-123. Link

  • Application to TAK1 Inhibitors (Imidazo[1,2-b]pyridazine scaffold)

    • Reintjens, N. R., et al. (2020). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[3] RSC Medicinal Chemistry, 11, 1143-1158. Link

    • Note: This reference validates the C6-morpholine/C3-aryl substitution pattern, confirming the utility of the sequential functionalization str
  • Synthesis of 8-bromo-6-chloroimidazo[1,2-b]pyridazine Precursors

    • Gao, Y., et al. (2013). Efficient Synthesis of Imidazo[1,2-b]pyridazines. Journal of Organic Chemistry, 78(17), 8712–8721. Link

Sources

Application

Application Note: A Guide to the Development of TAK1 Inhibitors from the Imidazo[1,2-b]pyridazine Scaffold

Audience: Researchers, scientists, and drug development professionals. Introduction: Targeting TAK1, a Central Node in Inflammatory Signaling Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting TAK1, a Central Node in Inflammatory Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central hub for a multitude of cellular signaling pathways.[1][2] Upon activation by a wide range of stimuli—including proinflammatory cytokines like TNFα and IL-1β, pathogen-associated molecular patterns (PAMPs), and cellular stress—TAK1 orchestrates downstream signaling cascades.[3][4][5] These cascades prominently feature the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (JNK and p38), which are fundamental to immune responses, inflammation, cell survival, and differentiation.[3][4][6]

Given its integral role, the dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous human diseases, including autoimmune and inflammatory disorders like rheumatoid arthritis, as well as various cancers.[1][3][4][6] This makes TAK1 a compelling and high-priority target for therapeutic intervention.[1][4] The development of small molecule inhibitors that can potently and selectively modulate TAK1 activity holds significant promise for treating these conditions.[4][7]

The imidazo[1,2-b]pyridazine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[8][9] Recent research has identified this core structure as a promising starting point for developing novel TAK1 inhibitors.[6][10] This guide provides a detailed overview of the strategic development process, from initial hit identification to lead optimization, focusing on compounds derived from an 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine starting point. We will explore the rationale behind medicinal chemistry decisions and provide detailed protocols for key in vitro and cellular assays essential for characterizing these inhibitors.

Section 1: From Hit to Lead: The Medicinal Chemistry Journey

The drug discovery process for a novel kinase inhibitor often begins with a high-throughput screen or a fragment-based approach to identify a "hit" compound. For this guide, we will consider a hypothetical hit derived from the 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine scaffold. The primary goal of the subsequent hit-to-lead phase is to systematically modify this initial structure to improve its potency, selectivity, and drug-like properties.

The core strategy revolves around exploring the structure-activity relationship (SAR) by introducing chemical diversity at key positions of the imidazo[1,2-b]pyridazine core. The initial bromine and chlorine atoms serve as versatile synthetic handles for introducing new chemical groups via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6]

G cluster_0 Phase 1: Hit-to-Lead cluster_1 Phase 2: Lead Optimization Hit Initial Hit 8-Bromo-6-chloro-2-phenyl- imidazo[1,2-b]pyridazine SAR_C6 SAR at C6 (e.g., Morpholine, Piperazine) Improves Potency & Solubility Hit->SAR_C6 Suzuki or Buchwald Coupling SAR_C8 SAR at C8 (e.g., Aryl, Heteroaryl) Modulates Selectivity & Potency SAR_C6->SAR_C8 Suzuki Coupling Lead_Gen Lead Compound Generation SAR_C8->Lead_Gen Iterative Optimization LO_ADME ADME Profiling (Metabolic Stability, Permeability) Lead_Gen->LO_ADME LO_PK Pharmacokinetic Studies (In Vivo PK) LO_ADME->LO_PK Candidate Preclinical Candidate LO_PK->Candidate

Caption: General workflow for TAK1 inhibitor development.

Section 2: Structure-Activity Relationship (SAR) Exploration

Systematic modification of the hit compound is crucial for enhancing its biological activity. Research into imidazo[1,2-b]pyridazine-based TAK1 inhibitors has revealed key insights.[6][10]

  • Substitution at the C6 Position: Introducing moieties like morpholine or piperazine at the C6 position has been shown to significantly enhance kinase inhibition compared to unsubstituted analogs.[6] These groups can improve aqueous solubility and metabolic stability, which are desirable drug-like properties.[6] Furthermore, molecular docking studies suggest that the oxygen atom of a morpholine ring can form a crucial hydrogen bond with the conserved lysine residue (Lys-63) in the ATP-binding pocket of TAK1.[6]

  • "Magic Methylation": The strategic addition of methyl groups to the morpholine ring (so-called "magic methylation") can further boost potency.[6] These methyl groups can form favorable hydrophobic interactions with surrounding amino acid residues, such as Cys-174, leading to a tighter binding affinity.[6]

  • Substitution at the C8 Position (formerly C3 in some numbering): Replacing the initial phenyl group with various aryl or heteroaryl substituents, such as indazole, allows for fine-tuning of potency and selectivity.[6] This position often projects towards the solvent-exposed region of the ATP-binding site, providing an opportunity to modulate physicochemical properties without disrupting core binding interactions.

The following table summarizes representative SAR data for a hypothetical series of compounds based on these principles.

Compound IDR1 (C6-substituent)R2 (C8-substituent)TAK1 IC50 (nM)p-IKKβ Cellular IC50 (nM)
1 (Hit) -Cl2-phenyl>10,000>10,000
2 Morpholine2-phenyl250850
3 cis-Dimethylmorpholine2-phenyl95320
4 (Lead) cis-Dimethylmorpholine1H-Indazol-5-yl55150
Takinib (Reference)(Reference)187Not Reported

Data is representative and based on findings from Akwata et al.[6][10]

Section 3: Essential In Vitro Evaluation Protocols

To accurately characterize the potency and mechanism of action of newly synthesized inhibitors, robust and reproducible assays are required. Here, we provide detailed protocols for a primary biochemical assay and a secondary cellular target engagement assay.

Protocol 3.1: Biochemical TAK1 Kinase Assay (ADP-Glo™)

Causality and Principle: This assay quantifies the enzymatic activity of TAK1 by measuring the amount of ADP produced during the kinase reaction.[11] The ADP-Glo™ system is a luminescent assay that couples ADP production to light output, providing a highly sensitive and quantitative readout.[12] The amount of light generated is directly proportional to the kinase activity, allowing for precise determination of inhibitor potency (IC50). This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[11][12]

Materials:

  • Recombinant human TAK1/TAB1 complex (BPS Bioscience, Cat# 78037 or similar)[2]

  • Myelin Basic Protein (MBP) substrate (Promega, Cat# V2731 or similar)

  • ATP (10 mM solution)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[11]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each compound dilution or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the TAK1/TAB1 enzyme complex to the desired working concentration (e.g., 2.5-5 ng/µL) in Kinase Buffer. This concentration should be predetermined via an enzyme titration experiment to be in the linear range of the assay.[11]

  • Substrate/ATP Mix Preparation: Prepare a 2X substrate/ATP solution in Kinase Buffer containing MBP (e.g., 0.2 µg/µL) and ATP (e.g., 50 µM). The ATP concentration should be close to the Km value for TAK1 to ensure competitive inhibitors can be accurately assessed.

  • Kinase Reaction Initiation: Add 2 µL of the diluted TAK1/TAB1 enzyme to each well containing the compounds. Immediately follow by adding 2 µL of the 2X substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax® or similar).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Cellular and Downstream Functional Assays

While a biochemical assay confirms direct enzyme inhibition, it is critical to demonstrate that the inhibitor can enter cells, engage its target, and modulate the downstream signaling pathway.

G Stimuli Stimuli (TNFα, IL-1β, LPS) Receptor Receptor (TNFR, IL-1R, TLR) Stimuli->Receptor TRAF6 TRAF6 (Ubiquitination) Receptor->TRAF6 TAK1_complex TAK1 / TAB1 / TAB2 TRAF6->TAK1_complex Activates IKK_complex IKKα / IKKβ / NEMO TAK1_complex->IKK_complex Phosphorylates MAPK_pathway MAPK Pathway (p38, JNK) TAK1_complex->MAPK_pathway Phosphorylates NFkB NF-κB Activation (p65/p50 translocation) IKK_complex->NFkB Gene_Tx Pro-inflammatory Gene Transcription NFkB->Gene_Tx MAPK_pathway->Gene_Tx Inhibitor TAK1 Inhibitor Inhibitor->TAK1_complex

Caption: Simplified TAK1 signaling pathway leading to inflammation.
Protocol 4.1: Western Blot Analysis of TAK1 Pathway Modulation

Causality and Principle: This protocol validates the cellular activity of the inhibitor by measuring its effect on the phosphorylation of downstream TAK1 substrates. Upon stimulation with agents like TNFα or IL-1β, TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates IκBα, leading to NF-κB activation.[3][13] A potent TAK1 inhibitor should block this phosphorylation event in a dose-dependent manner. Western blotting provides a semi-quantitative method to visualize this inhibition.

Materials:

  • Human cell line responsive to TNFα (e.g., HeLa, U937)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Human TNFα (recombinant)

  • Test compounds (dissolved in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-phospho-IKKα/β (Ser176/180), anti-total IKKβ, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the TAK1 inhibitor or DMSO (vehicle control). Incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells by adding TNFα to a final concentration of 10-20 ng/mL. Incubate for 15-30 minutes. An unstimulated, untreated well should be included as a negative control.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes and load them onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-IKKβ) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity for phospho-IKKβ and normalize it to the loading control (β-Actin). Compare the signal in inhibitor-treated samples to the TNFα-stimulated control to determine the extent of inhibition.

Conclusion

The development of TAK1 inhibitors from the imidazo[1,2-b]pyridazine scaffold represents a promising strategy for creating novel therapeutics for inflammatory diseases and cancer.[6][10] The journey from an initial hit compound to a potent and selective lead requires a systematic and iterative process of medicinal chemistry, guided by robust biochemical and cellular assays. The protocols and strategies outlined in this guide provide a foundational framework for researchers in the field. By understanding the rationale behind experimental choices and employing validated methodologies, scientists can effectively advance the discovery of the next generation of TAK1-targeted therapies.[14]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Ajit, D., Guda, M. R., Asuthkar, S., & Tsung, A. J. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Genes & Cancer, 10(5-6), 137-147. Available from: [Link]

  • Ma, A., & He, L. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 12, 649402. Available from: [Link]

  • Wu, J., Powell, F., Larsen, N. A., Lai, Z., Byth, K. F., Read, J., ... & Chen, H. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650. Available from: [Link]

  • Ajit, D., Guda, M. R., Asuthkar, S., & Tsung, A. J. (2020). Multifaceted roles of TAK1 signaling in cancer. University of Arizona. Available from: [Link]

  • St. John, P. M., & Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200213. Available from: [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2530-2538. Available from: [Link]

  • Li, J., & Chen, J. (2024). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. Angiogenesis. Available from: [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved February 18, 2026, from [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Flintbox. Retrieved February 18, 2026, from [Link]

  • St. John, P. M., et al. (2019). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 21(1), 292. Available from: [Link]

  • Baumgartner, C., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available from: [Link]

  • Wu, J., et al. (n.d.). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by 5Z-7-Oxozeaenol. AstraZeneca. Available from: [Link]

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available from: [Link]

  • Bhatt, T., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(13), e165449. Available from: [Link]

  • Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6529-6542. Available from: [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved February 18, 2026, from [Link]

  • Wang, X., et al. (2023). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. PNAS, 120(40), e2305545120. Available from: [Link]

  • Semantic Scholar. (n.d.). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Retrieved February 18, 2026, from [Link]

  • Gucka, M., et al. (2024). Development of first-in-class PROTAC degraders of TAK1. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Retrieved February 18, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine The imidazo[1,2-b]pyridazine core is rec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3] The success of the multi-kinase inhibitor Ponatinib, which features this core structure, has further spurred interest in the development of novel imidazo[1,2-b]pyridazine-based therapeutics.[2]

The subject of these application notes, 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine , is a key chemical intermediate in the synthesis of a new generation of targeted therapies. The specific substitution pattern of this compound—a bromine atom at the 8-position, a chlorine atom at the 6-position, and a phenyl group at the 2-position—provides a versatile platform for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions.[4] This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of derivative compounds.

Core Application: Development of Potent and Selective TAK1 Inhibitors for Multiple Myeloma

A primary and highly promising application of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is in the discovery of novel inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[4] TAK1, a serine/threonine kinase, is a critical signaling node in inflammatory pathways and is constitutively upregulated in multiple myeloma (MM), a cancer of plasma cells.[1][5] In MM, TAK1 plays a crucial role in cell growth, survival, and the development of drug resistance.[4]

Derivatives of the 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine scaffold have demonstrated exceptional promise in preclinical studies. By functionalizing the 6-position with moieties such as morpholine or piperazine, researchers have developed compounds that inhibit TAK1 at nanomolar concentrations.[5][6] These compounds have also shown potent growth inhibition against multiple myeloma cell lines, with GI50 values as low as 30 nM.[5][6]

Mechanism of Action: Targeting the TAK1 Signaling Pathway

TAK1 is a key mediator of signaling downstream of various receptors, including the tumor necrosis factor receptor (TNFR) and the interleukin-1 receptor (IL-1R). Upon activation, TAK1 phosphorylates and activates downstream kinases, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, promote the expression of genes involved in inflammation, cell survival, and proliferation.

In multiple myeloma, the constitutive activation of the TAK1 pathway contributes to the malignant phenotype. Inhibitors derived from 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine are designed to bind to the ATP-binding pocket of TAK1, preventing its kinase activity and thereby blocking downstream signaling. This leads to the induction of apoptosis (programmed cell death) in cancer cells.

TAK1_Pathway TNF-α / IL-1β TNF-α / IL-1β TNFR / IL-1R TNFR / IL-1R TNF-α / IL-1β->TNFR / IL-1R TAK1 TAK1 TNFR / IL-1R->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs (p38, JNK) MAPKs (p38, JNK) TAK1->MAPKs (p38, JNK) NF-κB NF-κB IKK Complex->NF-κB Gene Expression (Inflammation, Survival) Gene Expression (Inflammation, Survival) NF-κB->Gene Expression (Inflammation, Survival) MAPKs (p38, JNK)->Gene Expression (Inflammation, Survival) 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Derivatives 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Derivatives 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Derivatives->TAK1 Inhibition

Fig. 1: Simplified TAK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a key precursor and the biological evaluation of derivative compounds. Researchers should adapt these protocols based on their specific experimental goals and available resources.

Protocol 1: Synthesis of the Precursor 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol describes the synthesis of a key intermediate, which can be further modified to yield the title compound. The synthesis of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine typically involves a multi-step process, often starting with the construction of the imidazo[1,2-b]pyridazine core, followed by the introduction of the phenyl and bromo substituents.

Materials:

  • 3-Amino-4-bromo-6-chloropyridazine

  • Chloroacetaldehyde diethyl acetal

  • p-Toluenesulfonic acid (PTSA)

  • Isopropanol

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel (200-300 mesh)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 3-Amino-4-bromo-6-chloropyridazine (1.0 eq) in isopropanol, add chloroacetaldehyde diethyl acetal (1.2 eq) and p-toluenesulfonic acid (1.2 eq).[7]

  • Heat the reaction mixture to 80°C and maintain for 20 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.[7]

  • Neutralize the residue with a saturated sodium bicarbonate solution.[7]

  • Extract the aqueous layer with dichloromethane (3x).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate gradient to afford 8-bromo-6-chloroimidazo[1,2-b]pyridazine.[7]

Note on the Synthesis of the Title Compound: The introduction of the 2-phenyl group can be achieved through various synthetic strategies, including the use of 2-bromo-1-phenylethan-1-one in the initial cyclization step with a suitable aminopyridazine precursor. Further functionalization, such as bromination at the 8-position, would then be carried out. The precise synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Functionalization Functionalization Cyclization->Functionalization Purification Purification Functionalization->Purification Characterization Characterization Purification->Characterization Final Compound Final Compound Characterization->Final Compound

Fig. 2: General Synthetic Workflow for Imidazo[1,2-b]pyridazine Derivatives.
Protocol 2: In Vitro TAK1 Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against TAK1 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • Kinase substrate (e.g., a generic peptide substrate for TAK1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).

  • Add 2 µL of the TAK1/TAB1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for TAK1.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Data Summary

The following table summarizes the biological activity of representative imidazo[1,2-b]pyridazine-based TAK1 inhibitors, demonstrating the potential of this scaffold.

CompoundTargetIC50 (nM)Cell-based AssayGI50 (nM)Reference
Lead Compound 26 TAK155MPC-11, H929 (Multiple Myeloma)30[5][6]
Takinib TAK1187--[5][6]

Note: The IC50 and GI50 values for 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine itself are not publicly available, as it is primarily used as an intermediate for further chemical elaboration. The data presented here is for optimized derivatives to illustrate the scaffold's potential.

Conclusion and Future Directions

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a valuable chemical entity for the development of targeted therapies, particularly for the treatment of multiple myeloma. Its utility as a versatile intermediate allows for the creation of libraries of compounds that can be screened for potent and selective inhibition of key signaling molecules like TAK1. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of derivatives to identify clinical candidates. The exploration of this scaffold against other kinase targets implicated in various diseases also remains a promising avenue for drug discovery.

References

  • Aamir Malik, Rakhi Mishra, Rupa Mazumder, Avijit Mazumder, Prem Shankar Mishra. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(8), 3949-3957. [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC medicinal chemistry, 15(1), 178–192. [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]

  • El Akkaoui, A., Jamal, K., Guillaumet, G., & El Kazzouli, S. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ChemistrySelect, 6(32), 8985-9011. [Link]

  • Guareschi, E., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Iorkula, T. H., et al. (2020). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 61(10), 151594. [Link]

  • PubChem. (n.d.). 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Thoreauchem. (n.d.). 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine-1313014-17-3. Retrieved from [Link]

  • PubMed. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • PubMed. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. Retrieved from [Link]

  • ResearchGate. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • Wan, S., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 540-545. [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for Imidazo[1,2-b]pyridazine Bioactivity

Abstract & Introduction The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating exceptional versatility in targeting protein kinases. Unlike varying chemotypes that...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating exceptional versatility in targeting protein kinases. Unlike varying chemotypes that rely on classic ATP-hinge binding, imidazo[1,2-b]pyridazines often exhibit unique binding modes. Notably, in PIM1 kinase inhibition, crystallographic data reveals these derivatives interact with the N-terminal lobe helix


C rather than the hinge region, conferring high selectivity over other kinases [1].[1][2][3] Furthermore, this scaffold has emerged as a cornerstone in antimalarial drug discovery, specifically targeting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K)  [2].[4]

However, the physicochemical properties of this scaffold present distinct challenges in High-Throughput Screening (HTS). Many imidazo[1,2-b]pyridazine derivatives possess intrinsic fluorescence, which can generate significant false positives in standard intensity-based fluorescence assays.

This guide outlines robust, self-validating HTS protocols designed specifically to mitigate scaffold interference while maximizing sensitivity for kinase targets.

Critical Technical Considerations

Before initiating a screen, the following scaffold-specific properties must be addressed to ensure data integrity.

Autofluorescence Interference

Imidazo[1,2-b]pyridazines are structurally related to known fluorophores. In standard Fluorescence Polarization (FP) or continuous-read FRET assays, the compound's emission can overlap with the detector channel, artificially inflating signals.

  • Recommendation: Avoid standard fluorescence intensity assays.

  • Mandatory Solution: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Luminescence (ADP-Glo) . TR-FRET introduces a time delay (typically 50–100

    
    s) between excitation and measurement, allowing the short-lived autofluorescence of the compound to decay before the long-lived lanthanide signal is read [3].[5]
    
Solubility & Aggregation

These derivatives often exhibit high lipophilicity (cLogP > 3.5).

  • Protocol Adjustment: Maintain final DMSO concentration < 1% to prevent precipitation.

  • Control: Include a detergent (e.g., 0.01% Triton X-100 or Brij-35) in the assay buffer to prevent colloidal aggregation, which causes non-specific enzyme inhibition ("promiscuous inhibitors").

Primary Biochemical Assay: TR-FRET Kinase Screen

Target Application: PIM1, PIM2, PIM3, or generic Ser/Thr Kinases. Methodology: LanthaScreen™ (Europium-labeled antibody + Fluorophore-labeled Tracer).

Rationale

This assay measures the displacement of a kinase-active site tracer by the test compound. It is ratiometric, correcting for well-to-well variability and compound interference.[6]

Assay Workflow Diagram

TRFRET_Workflow Step1 1. Plate Prep 10 nL Compound (DMSO) 384-well Low Volume Black Step2 2. Enzyme Addition 5 µL Kinase + Antibody (Eu-Ab) Step1->Step2 Dispense Step3 3. Tracer Addition 5 µL AlexaFluor 647 Tracer Step2->Step3 + Tracer Step4 4. Incubation 60 min @ RT (Dark) Step3->Step4 Equilibrium Step5 5. Detection TR-FRET Reader (Ex: 337nm, Em: 620/665nm) Step4->Step5 Read

Figure 1: TR-FRET Kinase Binding Assay Workflow. The ratiometric readout (665nm/620nm) minimizes interference from compound autofluorescence.

Detailed Protocol

Materials:

  • Kinase: Recombinant Human PIM1 (approx. 0.5–2 nM final).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-competitive tracer.

  • Antibody: Eu-anti-GST or Eu-anti-His (matched to kinase tag).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

  • Compound Transfer: Acoustic dispense 10–20 nL of imidazo[1,2-b]pyridazine library (10 mM DMSO stock) into 384-well low-volume black plates.

  • Enzyme/Ab Mix: Dilute Kinase and Eu-Antibody in assay buffer. Add 5

    
    L to wells.
    
    • Note: Pre-incubating enzyme and antibody ensures stable complex formation.

  • Tracer Addition: Add 5

    
    L of Tracer (at 
    
    
    
    concentration, typically 5–20 nM).
  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at Room Temperature (RT) protected from light.

  • Read: Measure on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Settings: Delay: 50

      
      s; Integration: 400 
      
      
      
      s.
    • Calculation: Emission Ratio = (Signal at 665 nm / Signal at 620 nm)

      
       10,000.
      

Secondary Biochemical Assay: ADP-Glo™ (Luminescence)

Target Application: PfPI4K (Malaria) or kinases where TR-FRET reagents are unavailable. Methodology: Quantifies ADP generated during the kinase reaction.

Rationale

Imidazo[1,2-b]pyridazines targeting PfPI4K are often screened using lipid substrates. TR-FRET is difficult with lipid micelles; therefore, measuring ADP production via luminescence is the gold standard. Luminescence is immune to fluorescence interference.

Protocol Summary
  • Reaction: Incubate Kinase + Lipid Substrate (PI) + ATP + Compound (10

    
    L volume) for 60 min.
    
  • Depletion: Add 10

    
    L ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light). Incubate 30 min.
  • Read: Measure Luminescence (Integration: 0.5–1.0 sec).

Data Analysis & Hit Validation

Successful HTS requires rigorous statistical validation.

Quality Control Metrics
MetricFormulaAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 3.0
CV%

< 5% (for controls)
  • 
    : Mean and SD of Positive Control (Max Inhibition).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
Triage Logic Diagram

Triage_Logic Start Primary Screen (TR-FRET / ADP-Glo) Filter1 Statistical Cutoff (> 3 SD from Mean) Start->Filter1 Counter Counter Screen (Donor Channel Check) Filter1->Counter Hits DoseResp Dose Response (IC50) Counter->DoseResp Pass False Positive False Positive Counter->False Positive Fail (Quencher/Fluorescent) CellAssay Cell Viability (Off-target Toxicity) DoseResp->CellAssay Potent (<1 µM)

Figure 2: Hit Triage Logic. The "Counter Screen" step is critical for imidazo[1,2-b]pyridazines to rule out autofluorescence (check Donor channel intensity).

References

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.[1][2] Cancer Research, 67(14), 6916-6924.[1][3][7] Link

  • McNamara, C. W., et al. (2013). Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria.[4][8] Nature, 504(7479), 248-253. Link

  • Imbert, D., et al. (2007).[1][3][6] Recommendations for the reduction of compound artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Assay and Drug Development Technologies. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting for the purif...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting for the purification of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 1313014-17-3), a key heterocyclic intermediate in medicinal chemistry.[1][2][3] This document moves beyond simple protocols to explain the underlying principles, enabling you to adapt and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine?

A1: Based on the common synthetic routes for imidazo[1,2-b]pyridazines, which typically involve the condensation of a 3-amino-6-halopyridazine with an α-haloketone, you can anticipate several types of impurities.[4] These include:

  • Unreacted Starting Materials: Residual 3-amino-6-chloropyridazine and 2-bromo-1-phenylethanone (or a similar α-haloketone precursor).

  • Reaction Byproducts: Small amounts of regioisomers or products from side-reactions.

  • Inorganic Salts: Salts like sodium bicarbonate, often used as a base in the condensation reaction, may persist after workup.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, isopropanol, dichloromethane) may be present.[5]

Q2: How do I choose between column chromatography and recrystallization for my primary purification?

A2: The choice depends on the impurity profile and the desired scale.

  • Column Chromatography is the most versatile method for separating compounds with different polarities.[6] It is ideal when you have a complex mixture of impurities or when impurities have similar solubility to your target compound.

  • Recrystallization is an excellent and scalable technique for achieving very high purity, provided your crude product is already relatively pure (>90%) and you can identify a suitable solvent system. It is particularly effective at removing trace impurities and results in a stable, crystalline final product.

Q3: My compound is streaking on the silica gel TLC plate. What does this mean and how do I fix it?

A3: Streaking, or tailing, on a silica TLC plate is a common issue with nitrogen-containing heterocycles like imidazo[1,2-b]pyridazines. The basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and elongated spots.[7]

  • Solution: To resolve this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia (in methanol), to your mobile phase. This base will neutralize the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[7]

Q4: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of the hot solution as a liquid instead of forming solid crystals. This often happens if the solution is cooled too quickly or is too concentrated.[7]

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to slightly dilute the mixture.

    • Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool).

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[7]

    • Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[7]

Troubleshooting & Optimization Guides

This section provides a structured approach to resolving common issues encountered during the purification of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Guide 1: Column Chromatography Purification

Column chromatography is a fundamental technique for purifying organic compounds based on their differential adsorption to a stationary phase.[8] For halogenated heterocycles, silica gel is the most common choice.[6][9]

G start Start: Crude Product tlc Run TLC with Hexane/EtOAc (e.g., 3:1) start->tlc rf_check Analyze Rf Value tlc->rf_check high_rf High Rf (>0.5) (Runs too fast) rf_check->high_rf High low_rf Low Rf (<0.2) (Sticks to baseline) rf_check->low_rf Low good_rf Good Rf (0.2-0.4) & Good Separation rf_check->good_rf Good streaking Streaking/ Tailing Spot rf_check->streaking Issue decrease_polarity Decrease Polarity (Increase Hexane ratio) high_rf->decrease_polarity Re-test increase_polarity Increase Polarity (Increase EtOAc ratio) low_rf->increase_polarity Re-test run_column Proceed with Column Chromatography good_rf->run_column add_base Add Modifier (0.5% Triethylamine) streaking->add_base Re-test decrease_polarity->tlc Re-test increase_polarity->tlc Re-test add_base->tlc Re-test

Caption: Troubleshooting workflow for TLC solvent system optimization.

IssueProbable CauseRecommended Solution
Poor Separation / Overlapping Peaks The polarity of the mobile phase (eluent) is not optimized.Optimize with TLC: Test various solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1) to find a system where your target compound has an Rf value of approximately 0.3.[8] This provides the best resolution on a column.
Compound Streaking / Tailing Strong interaction between the basic nitrogen atoms of the imidazopyridazine core and acidic silica gel.[7]Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonia in methanol into your eluent to neutralize the acidic sites on the silica.[7]
Compound Not Eluting The eluent is not polar enough to move the compound through the column, or the compound is irreversibly adsorbing.Increase Eluent Polarity: Switch to a more polar solvent system, such as dichloromethane/methanol. If this fails, consider that your compound may be decomposing on the acidic silica.
Suspected Decomposition on Column The compound is acidic or base-sensitive and is degrading on the silica gel.Switch Stationary Phase: Use a more neutral stationary phase like neutral alumina, or consider switching to a reversed-phase (C18) setup.[7]
Guide 2: Recrystallization Purification

Recrystallization purifies compounds by leveraging differences in solubility between the target compound and impurities in a chosen solvent at different temperatures.

G start Test Small Sample in Solvent at Room Temp. soluble_cold Soluble at Room Temp. start->soluble_cold Yes insoluble_cold Insoluble at Room Temp. start->insoluble_cold No reject_solvent1 Reject Solvent (Too Soluble) soluble_cold->reject_solvent1 heat_sample Heat the Sample insoluble_cold->heat_sample soluble_hot Soluble when Hot heat_sample->soluble_hot Yes insoluble_hot Insoluble when Hot heat_sample->insoluble_hot No cool_sample Cool Slowly to Room Temp. soluble_hot->cool_sample reject_solvent2 Reject Solvent (Not Soluble Enough) insoluble_hot->reject_solvent2 crystals_form Crystals Form cool_sample->crystals_form no_crystals No Crystals Form cool_sample->no_crystals use_as_antisolvent Consider as Anti-Solvent in a Binary System no_crystals->use_as_antisolvent

Caption: Logic for selecting an appropriate recrystallization solvent.

IssueProbable CauseRecommended Solution
Compound "Oils Out" The solution is too saturated, or it was cooled too rapidly, preventing ordered crystal lattice formation.[7]Re-heat to dissolve the oil, add a small amount of additional hot solvent, and allow to cool very slowly. Scratching the inner surface of the flask can initiate crystallization.[7]
Low or No Crystal Formation 1. The solution is not saturated enough. 2. The compound is too soluble in the chosen solvent, even when cold.1. Evaporate some of the solvent under reduced pressure to concentrate the solution and try cooling again. 2. Add a less polar "anti-solvent" dropwise to the warm solution until it just becomes cloudy, then allow it to cool. Common pairs include Ethanol/Water or Ethyl Acetate/Hexane.
Impurities Co-crystallize Impurities have very similar solubility profiles to the target compound.Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution, then filter it hot through Celite before cooling to remove the colored impurities.[7] If impurities are not colored, a second purification by column chromatography may be necessary.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography

This protocol is based on methods successfully used for the purification of the closely related analogue, 8-bromo-6-chloroimidazo[1,2-b]pyridazine.[5]

  • Solvent System Selection:

    • Using TLC, determine an optimal mobile phase. A good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.

    • Adjust the ratio until the desired compound has an Rf of ~0.3. For a similar compound, a ratio of petroleum ether:ethyl acetate = 3:1 was effective.[5]

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine in a minimum amount of dichloromethane or the mobile phase.

    • Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the solvent through the column, collecting the eluate in fractions (e.g., 10-20 mL test tubes).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization
  • Solvent Screening:

    • In separate test tubes, place ~20 mg of the crude product.

    • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves or is clearly insoluble.

    • For solvents where the compound is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound when hot.

    • Allow the hot, clear solutions to cool slowly to room temperature. The best solvent is one that produces a high yield of crystalline solid upon cooling.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

    • If the solution is colored by impurities, consider a hot filtration with activated charcoal.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

References
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September). ResearchGate. [Link]

  • Column Chromatography As A Tool For Purification. Sorbchem India. [Link]

  • 8-bromo-6-chloro-2-phenylimidazolo[1,2-b]pyridazine. Guangzhou Chuangrong Trading Co., Ltd. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. [Link]

  • Halogenated Heterocycles as Pharmaceuticals | Request PDF. ResearchGate. [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande, University of Iowa. [Link]

  • 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine-1313014-17-3. Thoreauchem. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023, February 1). MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022, November 14). MDPI. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018, May 7). Indian Academy of Sciences. [Link]

Sources

Optimization

Troubleshooting Suzuki coupling with halogenated imidazo[1,2-b]pyridazines

Technical Support Center: Suzuki Coupling of Halogenated Imidazo[1,2-b]pyridazines Welcome to the Advanced Synthesis Support Module Subject: Troubleshooting Pd-Catalyzed Cross-Couplings of Imidazo[1,2-b]pyridazine Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Halogenated Imidazo[1,2-b]pyridazines

Welcome to the Advanced Synthesis Support Module

Subject: Troubleshooting Pd-Catalyzed Cross-Couplings of Imidazo[1,2-b]pyridazine Scaffolds Ticket ID: #SUZUKI-IMP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Scaffold Paradox

The imidazo[1,2-b]pyridazine core (as seen in kinase inhibitors like Ponatinib) presents a classic "Janus" problem in palladium catalysis. You are dealing with a fused bicyclic system containing an electron-rich 5-membered ring (imidazole-like) and a highly electron-deficient 6-membered ring (pyridazine).

This duality creates distinct reactivity zones. Successful coupling requires navigating three primary failure modes: Regioselective scrambling , Catalyst poisoning (N-coordination), and Nucleophilic degradation of the pyridazine ring.

Below is your technical guide to resolving these issues, structured by "Symptom" and "Root Cause."

Module 1: Regioselectivity & Reactivity Mapping

User Question: "I have a 3-bromo-6-chloroimidazo[1,2-b]pyridazine substrate. Which halogen reacts first, and how do I control it?"

Technical Insight: In almost all standard Pd-catalyzed scenarios, the C3-position (5-membered ring) reacts preferentially over the C6-position .

  • C3-Halogen (Br/I): The C3-C bond is more electron-rich. While oxidative addition (OA) is typically faster on electron-poor rings, the bond dissociation energy of C3-I/Br in this specific heteroaromatic system allows for rapid OA.

  • C6-Halogen (Cl): The C6 position is highly electron-deficient. While this facilitates OA, C6-Cl bonds are inherently stronger and more sluggish than C3-Br/I. Furthermore, the C6 position is a "hard" electrophile, making it more susceptible to SNAr side reactions with bases than Pd-coupling under mild conditions.

Visualizing the Reactivity Zones

ReactivityMap Core Imidazo[1,2-b]pyridazine Core Scaffold C3 Position C3 (5-ring) High Reactivity (Suzuki/Sonogashira) Prone to EAS Core->C3 1st Coupling C6 Position C6 (6-ring) Low Reactivity (Suzuki) Prone to SnAr (Hydrolysis) Core->C6 2nd Coupling (Requires Heat/Ligand) N_Bridge Bridgehead N Catalyst Poisoning Site Core->N_Bridge Binds Pd(II)

Figure 1: Reactivity profile of the imidazo[1,2-b]pyridazine scaffold. C3 allows mild coupling; C6 requires forcing conditions.

Module 2: The "Stalled Reaction" (Catalyst Poisoning)

User Question: "My reaction starts but stalls at ~20% conversion. Adding more catalyst doesn't help. The mixture stays clear (no Pd black)."

Root Cause: Coordination Saturation. The imidazo[1,2-b]pyridazine scaffold contains sp2 nitrogens (specifically N1 and N5) that are excellent ligands for Palladium. If your phosphine ligand is labile or monodentate (e.g., PPh3), the substrate displaces the ligand, forming a stable, inactive [Pd(Substrate)2Cl2] complex.

The Solution: Steric Bulk. You must use bulky, electron-rich ligands that cannot be displaced by the substrate nitrogen.

Recommended Ligand Systems:

Ligand ClassSpecific LigandWhy it worksRecommended Precatalyst
Buchwald (Dialkylbiaryl) XPhos or RuPhos Extremely bulky; creates a "protective shell" around Pd, preventing N-coordination.XPhos Pd G3 / G4
Bis-phosphines dppf Large bite angle; chelating effect resists displacement.Pd(dppf)Cl2[1]·DCM
Tri-alkyl phosphines P(t-Bu)3 High electron density boosts Oxidative Addition on sluggish C6-Cl.Pd(P(t-Bu)3)2

Module 3: Impurity Profiling (Protodehalogenation & Hydrolysis)

User Question: "I see the starting material mass minus the halogen (M-X+H) or a +16 mass peak (M-X+OH)."

Diagnostic Table:

Symptom (LCMS)DiagnosisMechanismCorrective Action
Mass = SM - Halogen + H Protodehalogenation Pd-catalyzed reduction. Often caused by alcohol solvents (acting as hydride source) or overheating.1. Switch solvent to 1,4-Dioxane or Toluene . 2. Lower temperature. 3. Ensure strictly anhydrous conditions.
Mass = SM - Halogen + OH Hydrolysis (SNAr) The electron-deficient pyridazine ring (C6) is attacked by hydroxide/alkoxide bases.1. Switch base from KOH/NaOH to K3PO4 or Cs2CO3 . 2. Reduce water content (use 10:1 solvent:water ratio).
Mass = SM + Coupling Partner (No Halogen lost) Homocoupling Oxidative coupling of the boronic acid (usually if O2 is present).1. Degas buffers rigorously (Sparge with Ar for 15 min). 2. Verify Boronic Acid stoichiometry (use 1.2 - 1.5 eq).
Troubleshooting Logic Flow

Troubleshooting Start Reaction Failure Analysis CheckLCMS Check LCMS Data Start->CheckLCMS Stalled SM Remaining No Byproducts CheckLCMS->Stalled Low Conv. Dehalo Product: [M-X+H] CheckLCMS->Dehalo Reduction Hydrolysis Product: [M-X+OH/OR] CheckLCMS->Hydrolysis SnAr Attack Action_Ligand Change Ligand to XPhos/RuPhos (Prevent N-poisoning) Stalled->Action_Ligand Action_Solvent Remove Alcohols Switch to Dioxane/Toluene Dehalo->Action_Solvent Action_Base Switch to Weak Base (K3PO4 / CsF) Hydrolysis->Action_Base

Figure 2: Decision tree for diagnosing reaction failures based on LCMS data.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (C3-Coupling)

Best for: 3-bromo/iodo substrates, high functional group tolerance.

  • Setup: Charge a vial with 3-bromoimidazo[1,2-b]pyridazine (1.0 eq), Boronic Acid (1.2 eq), and XPhos Pd G3 (0.02 - 0.05 eq).

  • Base: Add K3PO4 (2.0 eq). Note: Phosphate is milder than carbonate and reduces hydrolysis risks.

  • Solvent: Add THF:Water (10:1) or 1,4-Dioxane:Water (4:1) .

    • Critical Step: Sparge solvent with Argon for 10 minutes before adding to the vial to prevent homocoupling and catalyst oxidation.

  • Reaction: Seal and heat to 60°C for 2-4 hours.

    • Why 60°C? C3 is reactive; boiling (100°C) often promotes protodehalogenation.

Protocol B: The "Difficult Case" (C6-Coupling)

Best for: 6-chloro substrates or when C3 is already substituted.

  • Catalyst: Use Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2 (5 mol%).

    • Why SPhos? Excellent for activating aryl chlorides.

  • Base: Cs2CO3 (2.0 eq). Cesium improves solubility in organic solvents.

  • Solvent: DME (Dimethoxyethane) / Water (3:1) .

  • Reaction: Heat to 85-100°C . Higher energy is required to break the C6-Cl bond.

References

  • General Reactivity & Regioselectivity

    • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-C
    • Source: ChemistrySelect / ResearchG
  • Ponatinib Synthesis (Case Study in C3 Selectivity)

    • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534).[2]

    • Source: Journal of Medicinal Chemistry.
  • Catalyst Poisoning by Nitrogen Heterocycles

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Journal of the American Chemical Society (JACS).[3]

  • Amination/Substitution at C6 (Alternative to Suzuki)

    • An efficient synthesis of C-6 amin
    • Source: Synthetic Communic

Sources

Troubleshooting

Technical Support Center: Eco-friendly Synthesis of 2-Phenylimidazo[1,2-b]pyridazine Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are adopting green chemistry principles in their synthetic workflows. The imidazo[1,2-b]pyridazine scaffold is a critical pharmacophore in medicinal chemistry, with derivatives showing promise as antiepileptic drugs, kinase inhibitors, and agents for imaging β-amyloid plaques.[1][2][3] Traditional synthetic routes, however, often rely on hazardous solvents and energy-intensive conditions.[4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the eco-friendly synthesis of these important compounds.

Section 1: Foundational Concepts & Method Selection

This section addresses fundamental questions about the synthesis and helps you choose the most appropriate green methodology for your laboratory's capabilities and research goals.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of the 2-phenylimidazo[1,2-b]pyridazine scaffold?

A1: The most common and direct route is the condensation reaction between a substituted 3-aminopyridazine and an α-haloketone, typically a phenacyl bromide derivative.[3][6] The reaction proceeds via an initial nucleophilic attack by the more nucleophilic ring nitrogen of the 3-aminopyridazine on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. Modern eco-friendly approaches adapt this core reaction to greener conditions.

cluster_reactants Reactants cluster_process Green Synthesis Method Reactant1 3-Amino-6-halopyridazine Process e.g., Microwave Irradiation, Ultrasound, or Solvent-Free Grinding Reactant1->Process Reactant2 α-Bromoacetophenone Reactant2->Process Product 2-Phenyl-6-haloimidazo[1,2-b]pyridazine Process->Product

Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-b]pyridazines.

Q2: My reaction is producing a significant amount of an unwanted isomer. Why does this happen and how can it be prevented?

A2: This is a classic regioselectivity problem. In an unsubstituted 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is the most nucleophilic. Consequently, alkylation by the α-bromoketone can preferentially occur at this site, hindering the desired cyclization.[3] The most effective strategy to overcome this is to use a 3-aminopyridazine with a halogen (e.g., chlorine) at the 6-position. The electron-withdrawing effect of the halogen significantly reduces the nucleophilicity of the adjacent nitrogen (N1), thereby directing the initial alkylation to the correct ring nitrogen (N2) adjacent to the amino group, which leads to the desired imidazo[1,2-b]pyridazine product in good yield.[3][7]

Q3: How do I select the best eco-friendly synthesis method for my project?

A3: The optimal method depends on your specific substrates, available equipment, and desired scale. The three most common green techniques for this synthesis are microwave-assisted synthesis, ultrasound-assisted (sonochemical) synthesis, and solvent-free mechanochemistry. Each has distinct advantages and considerations.

FeatureMicrowave-Assisted SynthesisUltrasound-Assisted SynthesisSolvent-Free (Mechanochemical)
Primary Advantage Drastic reduction in reaction time (minutes vs. hours)[8][9]Enhanced reaction rates at lower temperaturesEliminates bulk solvents, minimizing waste[10][11]
Energy Input Direct dielectric heating of polar molecules[9][12]Acoustic cavitation creates localized high-energy zones[1]Mechanical force (grinding, milling)[13]
Typical Reaction Time 5 - 20 minutes[8]30 - 90 minutes10 - 40 minutes[13][14]
Ideal For High-throughput screening, rapid optimizationTemperature-sensitive substratesMaximizing green chemistry principles, scalability
Key Consideration Requires a dedicated microwave reactor. Risk of localized overheating or "hot spots".Requires an ultrasonic bath or probe. Efficiency can be vessel-dependent.Can be labor-intensive (manual grinding). Yields can vary with technique.[13]

Section 2: Troubleshooting Specific Green Synthesis Techniques

This section provides practical solutions to common problems encountered when implementing green chemistry protocols.

Microwave-Assisted Synthesis

Q: My reaction yield is low and I see signs of decomposition (darkening of the reaction mixture). What's causing this?

A: This is a common issue in microwave chemistry caused by localized superheating or "hot spots." Unlike conventional heating, microwave energy couples directly with polar molecules, which can lead to rapid, sometimes uncontrolled, temperature increases that degrade your reactants or product.[12]

Troubleshooting Steps:

  • Reduce Power/Set Temperature Limit: Instead of using maximum power, operate the microwave in temperature-control mode. Set the target temperature lower (e.g., start at 80°C instead of 100°C) and allow the instrument to modulate power to maintain it.[8]

  • Increase Solvent Volume: A larger volume of a microwave-absorbing solvent (like ethanol or methanol) can help dissipate the energy more evenly, acting as a heat sink.

  • Use a Stir Bar: Ensure vigorous stirring is active throughout the reaction. This is critical for distributing heat and preventing the formation of localized hot spots.

  • Shorten Reaction Time: Microwave reactions are incredibly fast. A reaction that takes hours conventionally might be complete in minutes.[9] Over-irradiating the mixture will only lead to decomposition. Run a time-course experiment (e.g., check at 2, 5, and 10 minutes) to find the optimal endpoint.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-b]pyridazines

(Adapted from BenchChem Application Note)[8]

  • To a 10 mL microwave synthesis vial, add the 3-amino-6-chloropyridazine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add ethanol (3-4 mL) to the vial.

  • Seal the vial securely with the appropriate cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the instrument to irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with active stirring.

  • After the irradiation is complete, allow the vial to cool to room temperature (either passively or with forced air cooling).

  • The product often precipitates upon cooling. Collect the resulting solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials. The crude product can be further purified by recrystallization if necessary.

Solvent-Free (Mechanochemical) Synthesis

Q: My manual grinding reaction results in a sticky paste instead of a fine powder, and the yield is inconsistent. How can I improve this?

A: This typically happens due to the formation of a eutectic mixture or hygroscopic intermediates. Inconsistent yields are often related to incomplete reaction or mechanical inefficiencies during manual grinding.[13]

Troubleshooting Steps:

  • Add a Grinding Additive: A small amount of a solid, inert material like sand or a catalytic amount of a solid base (e.g., Na₂CO₃) can prevent clumping and ensure more efficient energy transfer between particles.[14][15]

  • Ensure Dry Reactants: Use an oven-dried mortar and pestle and ensure your starting materials are anhydrous, as absorbed moisture can lead to a pasty consistency.

  • Systematic Grinding Technique: Apply consistent pressure and a regular, circular motion with the pestle to ensure the entire mixture is being actively ground. For improved consistency and less manual effort, a vortex mixer with steel spheres can be used.[13]

  • Optimize the Workup: The workup is critical for mechanochemical reactions. The reaction mixture should be dissolved in a minimal amount of a hot polar solvent (like ethyl acetate or acetone). Adding an excess of this solvent can be detrimental to product precipitation when the non-polar solvent (hexane) is added.[13]

Start Low Yield in Mechanochemical Synthesis Check1 Is the reaction mixture a sticky paste? Start->Check1 Action1 Ensure reactants are dry. Add a grinding additive (e.g., Na2CO3). Check1->Action1 Yes Check2 Is the workup procedure optimized? Check1->Check2 No Action1->Check2 Action2 Use MINIMAL hot polar solvent (EtOAc/Acetone) for dissolution. Precipitate with ice-cold hexane. Check2->Action2 No Check3 Is grinding consistent? Check2->Check3 Yes Action2->Check3 Action3 Use consistent pressure. Consider vortex mixing with steel spheres. Check3->Action3 No End Yield Improved Check3->End Yes Action3->End

Caption: Troubleshooting decision tree for low yield in mechanochemical synthesis.

Section 3: Catalyst and Purification Issues

Q: I am using a reusable solid catalyst (e.g., a zeolite) and its activity has dropped after a few runs. What could be the cause?

A: Catalyst deactivation is a common issue in heterogeneous catalysis and can be caused by several factors.[16]

  • Poisoning: The catalyst's active sites may be blocked by strongly adsorbed by-products or impurities from your starting materials.

  • Coking: At higher temperatures, organic material can decompose on the catalyst surface, forming a layer of carbon ("coke") that blocks pores and active sites.

  • Leaching: The active catalytic species may be slowly dissolving or "leaching" from the solid support into the reaction medium with each cycle.

  • Structural Changes: The physical structure of the catalyst (e.g., a zeolite framework) might be degrading under the reaction conditions.

To troubleshoot, first try regenerating the catalyst. This often involves washing with a solvent to remove adsorbed species, followed by calcination (heating in air at high temperature) to burn off coke. If activity is not restored, the deactivation may be irreversible.[16][17]

Q: What is the most effective and eco-friendly way to purify the final 2-phenylimidazo[1,2-b]pyridazine product?

A: Fortunately, these compounds are often highly crystalline, making purification relatively straightforward and green.[18]

  • Precipitation/Filtration: As described in the protocols above, the product often precipitates directly from the reaction mixture upon cooling or after adding an anti-solvent (like cold hexane or water).[13] This is the greenest method as it minimizes solvent use.

  • Recrystallization: If further purification is needed, recrystallization is highly effective. Ethanol is a commonly used and relatively green solvent for this purpose. The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form pure crystals.

  • Column Chromatography: While effective, this should be a last resort from a green chemistry perspective due to the large volumes of solvent waste generated. If necessary, use silica gel and a solvent system like ethyl acetate/hexane.

References

  • Green Synthesis of Heterocyclic Compounds: A Comprehensive Review. (2025).
  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. (2025). ChemMedChem. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Green methods for synthesis of various Heterocycles: Sustainable approach. (2017). Journal of Advanced Scientific Research.
  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025). IntechOpen.
  • Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine as a Teaching Tool for Green Chemistry. (2024). ResearchGate. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). Molecules. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine as a Teaching Tool for Green Chemistry. (2024). Química Nova. [Link]

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (2026). Acme Pharmatech. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025).
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2025).
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). Molecules. [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (n.d.). Journal of the Brazilian Chemical Society. [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). RSC Advances. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017).
  • Catalyst Deactivation, Poisoning and Regeneration. (2019). Catalysts. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018).
  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. (2025). Wiley Online Library.
  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Beilstein Journal of Organic Chemistry.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020).
  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (2025).
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. (2017). Beilstein Journal of Organic Chemistry.
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. (2012). MDPI. [Link]

  • tepzz 6¥5578b_t - ep 2 635 578 b1. (2012).
  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). RSC Advances.
  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Eco-Friendly Synthesis of water-soluble Imidazole Derivatives: Exploring Multiple Pathways and Their Catalytic Properties. (n.d.). Cuestiones de Fisioterapia.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). Molecules. [Link]

  • ECO-FRIENDLY SYNTHESIS OF IMIDAZO[4,5-B]PYRIDINE CONTAINIG-1,3,5- TRIAZINANE-2-THIONES. (2021).
  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2020).
  • Green synthesis and characterization of novel 1,2,4,5-tetrasubstituted imidazole derivatives with eco-friendly red brick clay as efficacious catalyst. (2020). PubMed. [Link]

  • Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins. (2022).

Sources

Optimization

Technical Support Center: 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Synthesis

Introduction The 8-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine scaffold is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., Ponatinib analogs). Its synthesis typically involves a Hantzsch-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 8-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine scaffold is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., Ponatinib analogs). Its synthesis typically involves a Hantzsch-type condensation between 3-amino-4-bromo-6-chloropyridazine and 2-bromoacetophenone .

While this reaction appears straightforward, the unique electronics of the pyridazine ring—specifically the competition between the two ring nitrogens (N1 and N2) and the exocyclic amine—create a "regioselectivity minefield." This guide addresses the specific side products arising from these competitive pathways and provides validated protocols to suppress them.

Module 1: The Regioselectivity Conundrum (N-Alkylation)

The Issue

Users often report low yields accompanied by the isolation of a highly polar, water-soluble solid that is not the desired cyclized product.

Technical Insight

The 3-aminopyridazine core possesses three nucleophilic sites:

  • Exocyclic Amine (

    
    ):  Moderately nucleophilic but often acts as a proton shuttle.
    
  • N2 (Adjacent to Amine): The required site for cyclization to the imidazo[1,2-b] system.

  • N1 (Distal Nitrogen): Often kinetically more nucleophilic due to less steric hindrance from the C4-bromo substituent.

The Trap: In polar aprotic solvents (like DMF) or at low temperatures, alkylation often occurs at N1 , forming a stable pyridazinium salt that cannot cyclize. The desired reaction requires thermodynamic control (high heat) to favor the N2-attack/cyclization pathway or the rearrangement of the kinetic intermediate.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
LCMS: M+ mass correct, but retention time is very early (polar). NMR: Downfield shift of pyridazine protons.N1-Alkylation (Dead-end Salt) Switch Solvent: Move from DMF/THF to protic solvents like Ethanol or n-Butanol . The protic solvent creates a solvation shell that may reduce N1 nucleophilicity relative to N2 via H-bonding.
LCMS: Mass is M+120 (approx).Double Alkylation Stoichiometry Check: Ensure strictly 1.0–1.1 eq of

-bromoketone. Excess alkylating agent reacts with the formed imidazo product.
Appearance: Sticky gum that hardens.Oligomerization Concentration: Run the reaction more dilute (0.1 M). High concentrations favor intermolecular polymerization over intramolecular cyclization.

Module 2: The "Sticky" Intermediate (Incomplete Cyclization)

The Issue

LCMS shows a persistent peak at [M+18] relative to the product mass. The isolated solid is hygroscopic and shows broad NMR signals.

Technical Insight

The reaction proceeds via a hydroxy-dihydro-imidazo[1,2-b]pyridazine intermediate. The final step is a dehydration (loss of


) to aromatize the system. In the presence of electron-withdrawing groups (like the Br at C8 and Cl at C6), the ring is electron-deficient, making the final elimination of the hydroxyl group slower.
Troubleshooting Guide

Q: My reaction has stalled at the intermediate (M+18). Adding more heat doesn't help. What now?

A: The dehydration step is acid-catalyzed.

  • Standard Fix: If running in neutral ethanol, add catalytic HBr (48% aq.) or p-TsOH (5 mol%). This protonates the hydroxyl group, making it a better leaving group.

  • Dean-Stark: If using a high-boiling solvent (toluene/butanol), use a Dean-Stark trap to physically remove water, driving the equilibrium to the aromatic product.

Module 3: Halogen Scrambling & Hydrolysis

The Issue

Loss of the Chlorine atom (replaced by -OH or -OEt) or Bromine atom (replaced by H).

Technical Insight
  • C6-Chlorine Labile Nature: The carbon at position 6 is highly electrophilic because it is para to the bridgehead nitrogen (which mimics a pyridinium cation). It is susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Debromination: Rare under condensation conditions but can occur if metals (Zn, Fe) are present as contaminants or if using formate buffers in LCMS (analytical artifact).

Troubleshooting Guide
Side Product (Mass)StructureCausePrevention
M - 35 + 17 (OH) 6-Hydroxy impurity Basic hydrolysis. Using strong bases (NaOH, KOH) or prolonged heating in water.Use weak bases (

) or organic bases (DIPEA). Avoid aqueous reflux.
M - 35 + 45 (OEt) 6-Ethoxy impurity Solvolysis. Reaction in Ethanol with strong heating for >24h.Switch to DME (Dimethoxyethane) or IPA (sterically bulkier). Monitor reaction time strictly.

Visualizing the Reaction Pathways

The following diagram maps the kinetic vs. thermodynamic pathways and the origin of key impurities.

ReactionPathways SM Starting Material (3-Amino-4-bromo-6-chloropyridazine) N1_Salt Side Product A: N1-Alkylated Salt (Dead End) SM->N1_Salt Kinetic Control (DMF, Low Temp) Intermediate Intermediate: Hydroxy-dihydro-imidazo... SM->Intermediate Thermodynamic Control (EtOH, Reflux, N2-Attack) Reagent 2-Bromoacetophenone Product Target Product: 8-Bromo-6-chloro-2-phenyl... Intermediate->Product - H2O (Acid Catalysis) Hydrolysis Side Product B: 6-Hydroxy/Ethoxy Analog Product->Hydrolysis Prolonged Reflux or Strong Base

Figure 1: Mechanistic bifurcation showing the desired N2-attack pathway versus the N1-alkylation kinetic trap and potential hydrolysis risks.

Experimental Protocol: Optimized Synthesis

This protocol prioritizes regio-purity over speed, utilizing a solvent system that suppresses N1-alkylation.

Materials
  • Reactant A: 3-Amino-4-bromo-6-chloropyridazine (1.0 eq)

  • Reactant B: 2-Bromoacetophenone (1.1 eq)

  • Solvent: Ethanol (Absolute) or n-Butanol (for difficult substrates)

  • Base: Sodium Bicarbonate (

    
    ) - solid.
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Reactant A (e.g., 10 mmol) in Ethanol (50 mL, 0.2 M).

  • Addition: Add Reactant B (11 mmol) in one portion at room temperature.

  • Cyclization (The Critical Step):

    • Heat the mixture to Reflux (

      
      ) .
      
    • Note: Do not add base yet. Allow the initial alkylation to occur under neutral/slightly acidic conditions (generated HBr) for 1–2 hours. This promotes the thermodynamic rearrangement if kinetic trapping occurs.

  • Basification: After 2 hours, check LCMS. If the intermediate (M+18) or product is present, add solid

    
     (1.5 eq) carefully.
    
    • Why? Neutralizing the HBr drives the dehydration and prevents acid-mediated degradation.

  • Completion: Continue reflux for 4–6 hours.

    • Checkpoint: If LCMS shows M+18 persists, add 5 mol% p-TsOH and reflux for 1 additional hour.

  • Workup:

    • Cool to room temperature.[1] The product often precipitates.

    • Filter the solid.[2][3] Wash with cold Ethanol (

      
      ) and Water (
      
      
      
      ) to remove inorganic salts.
    • Dry under vacuum at

      
      .
      

Analytical Data Reference

Use this table to validate your isolated material.

ParameterTarget Product Data
Molecular Formula

Molecular Weight 308.56 g/mol
Isotope Pattern Distinct Br/Cl pattern. M+ (100%), M+2 (130%), M+4 (30%).

NMR (DMSO-

)

8.90 (s, 1H, H-3 imidazole), 8.05 (d, 2H, Ph), 7.80 (s, 1H, H-5 pyridazine), 7.50 (t, 2H, Ph), 7.40 (t, 1H, Ph).
Key Shift The singlet at

8.90 is characteristic of the imidazo[1,2-b] proton. If this is missing, cyclization failed.

References

  • Synthesis of Ponatinib (AP24534): Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719. Link

  • Regioselectivity in Imidazo[1,2-b]pyridazines: Stanovnik, B., & Tišler, M. "Syntheses and transformations of imidazo[1,2-b]pyridazines." Tetrahedron 23.1 (1967): 387-395. Link

  • General Hantzsch Synthesis Protocols: "Synthesis of imidazo[1,2-b]pyridazine derivatives." ChemicalBook Technical Documents. Link

Sources

Troubleshooting

Overcoming poor reactivity in functionalization of imidazo[1,2-b]pyridazines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Reactivity & Regioselectivity Challenges Introduction: Understanding the Scaffold Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Reactivity & Regioselectivity Challenges

Introduction: Understanding the Scaffold

Welcome to the technical support hub for the imidazo[1,2-b]pyridazine scaffold. This bicyclic system is a "Janus" molecule in medicinal chemistry:

  • The Imidazole Ring (C2/C3): Electron-rich, prone to electrophilic aromatic substitution (EAS).

  • The Pyridazine Ring (C6/C7/C8): Electron-deficient, prone to nucleophilic attack and oxidative addition difficulties.

This duality creates a "reactivity mismatch" that often leads to stalled cross-couplings or regiochemical scrambling. This guide provides validated protocols to overcome these specific energy barriers.

Module 1: Ring Construction & Regiocontrol

Ticket #001: "My cyclization yields are low, or I'm isolating the wrong regioisomer."

The Diagnostic

The standard condensation of 3-aminopyridazine with


-haloketones is sensitive to the nucleophilicity of the ring nitrogens.[1] In unsubstituted 3-aminopyridazine, the N2 nitrogen (adjacent to the amine) is less nucleophilic than N1, but steric factors and tautomerism can lead to the formation of imidazo[1,2-b]pyridazine or the isomeric imidazo[1,2-a]pyrimidine (rare but possible depending on substitution) or N-alkylation byproducts.
The Resolution: The "C6-Halogen" Effect

Critical Insight: The presence of a halogen (Cl/Br) at the C6 position of the starting 3-aminopyridazine significantly improves the yield and regioselectivity of the cyclization. The electron-withdrawing nature of the C6-halogen reduces the basicity of the ring nitrogens, suppressing side reactions and directing the alkylation to the desired N1.

Validated Protocol: Cyclization to 6-Chloroimidazo[1,2-b]pyridazine
  • Reagents: 3-Amino-6-chloropyridazine (1.0 equiv), Chloroacetaldehyde (50% wt in water, 1.5 equiv), n-Butanol.

  • Conditions: Reflux (120 °C) for 12–18 hours.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. If not, concentrate and neutralize with saturated

    
    .
    
  • Key Step: Azeotropic removal of water is not strictly necessary if using n-butanol, but ensure high temperature to drive the dehydration.

Module 2: C3-Functionalization (The Nucleophilic Site)

Ticket #002: "I need to install a carbon substituent at C3, but lithiation is giving me a mixture."

The Diagnostic: The Halogen Dance

Attempting direct lithiation (e.g., n-BuLi) at C3 when a halogen is present at C6 often triggers a "Halogen Dance." The lithium initially exchanges at C3, but the anion is unstable and isomerizes, causing the halogen to migrate or the ring to open.

The Resolution: Electrophilic Trap & Transition Metal Catalysis

Avoid direct lithiation. Instead, utilize the electron-rich nature of C3 for Electrophilic Aromatic Substitution (EAS) followed by cross-coupling.

Workflow: C3-Iodination (The Gateway Step)
  • Reagents: NIS (N-Iodosuccinimide, 1.1 equiv), Acetonitrile (ACN).

  • Conditions: RT, 1–2 hours. (No acid catalyst needed; the ring is sufficiently activated).

  • Purification: Simple filtration (product often precipitates) or silica plug.

  • Why: The C3-Iodide is stable and serves as an excellent handle for Sonogashira (Ponatinib route) or Suzuki couplings.

Visualizing the C3 Workflow

C3_Functionalization Start Imidazo[1,2-b]pyridazine Lithiation Direct Lithiation (n-BuLi) Start->Lithiation Risky EAS Electrophilic Subst. (NIS/NBS) Start->EAS Recommended Scramble FAILURE: Halogen Dance/Scrambling Lithiation->Scramble Halide 3-Halo-Intermediate EAS->Halide Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Halide->Coupling Target C3-Functionalized Product Coupling->Target

Caption: Decision tree for C3 functionalization. Avoid direct lithiation to prevent regiochemical scrambling.

Module 3: C6-Functionalization (The Electrophilic Site)

Ticket #003: "My Suzuki coupling at C6 is dead. The starting material is untouched."

The Diagnostic: Catalyst Poisoning & Oxidative Addition

The C6-position (usually a chloride) is deactivated compared to typical aryl chlorides. Furthermore, the N1 and N5 nitrogens are potent ligands that can coordinate to Palladium, forming stable, non-reactive "Pd-sink" complexes. Standard catalysts like


 often fail here.
The Resolution: Advanced Ligand Systems

You must use bulky, electron-rich phosphine ligands that (1) facilitate oxidative addition into the electron-poor C6-Cl bond and (2) are sterically demanding enough to prevent N-coordination to the Pd center.

Protocol: Optimized C6-Suzuki Coupling
ComponentRecommendationFunction
Catalyst Source

or Pd(OAc)

Source of Pd(0)/Pd(II).
Ligand XPhos or RuPhos Bulky biaryl phosphines prevent catalyst poisoning.
Base

(3.0 equiv)
Anhydrous conditions often work better than aqueous carbonate.
Solvent 1,4-Dioxane or n-ButanolHigh boiling point required (100–110 °C).
Additives None usually needed, but pre-heating catalyst/ligand helps.

Step-by-Step:

  • Charge flask with C6-Chloro-imidazo[1,2-b]pyridazine (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (3.0 equiv).
  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane.

  • Heat to 100 °C for 4–12 hours.

  • Note: If conversion is low, switch to Pd-G3-XPhos precatalyst to ensure active species generation.

Module 4: S_NAr Strategies (Alternative to Pd)

Ticket #004: "I want to displace the C6-Cl with an amine, but it requires 150 °C."

The Diagnostic

While electron-deficient, the imidazo[1,2-b]pyridazine ring is not as reactive as a pyrimidine or triazine in Nucleophilic Aromatic Substitution (


). Neutral amines often require extreme heat, leading to decomposition.
The Resolution: Acid Catalysis

Protonating the ring makes it significantly more electrophilic.

Protocol:

  • Solvent: NMP or n-Butanol.

  • Additive: 1.0 equiv of p-TsOH (p-Toluenesulfonic acid) or HCl in Dioxane.

  • Mechanism: Protonation occurs at N5 (pyridazine nitrogen), activating C6 for nucleophilic attack.

  • Temperature: This often lowers the required temp from 150 °C to 80–100 °C.

FAQ: Rapid Fire Troubleshooting

Q: Can I functionalize C3 and C6 in one pot? A: Yes, but order matters. Perform the C3-EAS (iodination) first. The C3-I bond is more reactive towards Pd-coupling than C6-Cl. You can do a selective Suzuki at C3 (RT to 40 °C) followed by a higher temp Suzuki at C6 (100 °C), often adding more catalyst.

Q: How do I remove the C6-Cl if I don't want it? A: Hydrogenolysis. Pd/C (10%),


 (balloon), and—crucially—an amine base (Triethylamine) to scavenge the HCl formed. Without base, the product inhibits the catalyst.

Q: Why is my Sonogashira coupling (Ponatinib style) turning black and stalling? A: Copper acetylides can be unstable. Ensure rigorous deoxygenation. For this scaffold, "Copper-free" Sonogashira variants (using Pd-132 or XPhos-Pd-G2 with


) are often cleaner and higher yielding.

References

  • Synthesis of Ponatinib Intermediates: Goel, R. et al. "Process for the preparation of Ponatinib." PCT Int. Appl. WO2015031685.

  • General Reactivity Review: Gulevich, A. V. et al. "Transition Metal-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyridines and Related Heterocycles." Chemical Reviews, 2013.

  • Cyclization Regiochemistry: Guerret, P. et al. "Reactivity of 3-aminopyridazines towards alpha-halocarbonyl compounds." Bulletin de la Société Chimique de France, 1972.
  • Pd-Catalyzed Cross-Coupling of Chlorinated Heterocycles: Billingsley, K. L., & Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int. Ed., 2008.

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Welcome to the technical support center for researchers developing imidazo[1,2-b]pyridazine-based kinase inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers developing imidazo[1,2-b]pyridazine-based kinase inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. As Senior Application Scientists, we provide not just procedural steps but the underlying rationale to empower your decision-making process and accelerate your path to discovering more selective and potent chemical probes and drug candidates.

Part 1: Foundational Challenges & Strategic Planning

Q1: My initial imidazo[1,2-b]pyridazine hit is potent but highly promiscuous across the kinome. What's my first step to improve selectivity?

This is the most common starting point. The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure that binds to the ATP pocket of many kinases, which explains its broad activity.[1][2][3] The key is to systematically exploit the subtle differences that exist between kinase active sites.

Answer: Your immediate goal is to establish a clear baseline and then develop a Structure-Activity Relationship (SAR) strategy.

  • Comprehensive Baseline Profiling: Before making any chemical modifications, you must understand the current selectivity profile. A broad kinase panel screen (e.g., 100-400 kinases) is essential.[4] This provides a quantitative measure of off-target activities and helps prioritize which kinases to design against.

  • Structural Analysis (If Possible): Obtain a co-crystal structure of your inhibitor with its primary target. If this isn't feasible, computational modeling and docking studies can provide valuable hypotheses about the binding mode.[5][6] The goal is to identify vectors—positions on your scaffold—that point towards regions of the ATP pocket that are less conserved across the kinome.

  • Develop a SAR Strategy: Based on structural insights and the baseline screen, begin iterative modifications. The imidazo[1,2-b]pyridazine core offers several positions for substitution (e.g., C2, C3, C6, C7, C8) that can dictate kinase selectivity and potency.[2] Focus on one position at a time to generate clear, interpretable data.

Part 2: Troubleshooting Experimental Assays

Q2: I'm not seeing inhibition in my in vitro biochemical assay, even though the compound was active in a cell-based assay. What could be wrong?

This discrepancy is a classic challenge and often points to issues with the biochemical assay setup itself rather than the compound's intrinsic activity.

Answer: This scenario requires a systematic deconstruction of your in vitro kinase assay protocol. Potential causes range from reagent integrity to fundamental differences between cellular and biochemical environments.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of in vitro activity.

Detailed Checklist:

  • Compound Solubility and Stability:

    • Problem: Kinase inhibitors are often hydrophobic and can precipitate in aqueous assay buffers, especially when diluted from a high-concentration DMSO stock.[7]

    • Solution: Visually inspect all dilutions for precipitation. Determine the critical micelle concentration or solubility limit in your final assay buffer. Ensure the final DMSO concentration is consistent across all wells and is at a level that doesn't inhibit the kinase itself (typically ≤1%).[8]

  • ATP Concentration:

    • Problem: Most imidazo[1,2-b]pyridazines are ATP-competitive.[5][9] If the ATP concentration in your assay is too high (saturating), your inhibitor will require a much higher concentration to compete, leading to a misleadingly high IC50.

    • Solution: Run the assay with the ATP concentration at or near its Michaelis-Menten constant (Km) for that specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Enzyme Activity and Substrate Choice:

    • Problem: The recombinant kinase may be inactive, or the chosen substrate may not be efficiently phosphorylated.[10]

    • Solution: Always include a positive control inhibitor (e.g., staurosporine) to confirm the kinase is active and inhibitable. If the control works but your compound doesn't, the issue may be the substrate. Test generic substrates (e.g., myelin basic protein) or specific peptide substrates to find one that gives a robust signal.[10] Autophosphorylation assays can also be used but may require more enzyme.[10]

Q3: My selectivity screen shows my inhibitor hits a known off-target, but I don't see the corresponding phenotype in cells. How do I interpret this?

Answer: This is a valuable result that highlights the difference between biochemical potency (IC50) and cellular activity. Several factors can explain this disconnect:

  • Cellular Permeability: Your compound may not efficiently cross the cell membrane to reach the intracellular concentration needed to inhibit the off-target kinase.

  • Target Engagement: Even if the compound enters the cell, it may not engage the off-target kinase effectively in the complex cellular environment. The presence of high intracellular ATP levels (mM range) can outcompete the inhibitor.

  • Pathway Redundancy: The cell might have redundant signaling pathways that compensate for the inhibition of the off-target kinase, thus masking a potential phenotype.

Experimental Validation Protocol:

  • Step 1: Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to directly measure whether your compound is binding to both the intended target and the suspected off-target within intact cells.

  • Step 2: Phospho-protein Western Blot: Identify a known downstream substrate of the off-target kinase. Treat cells with a dose-response of your inhibitor and perform a Western blot to see if the phosphorylation of that substrate is reduced. This directly measures the functional inhibition of the off-target kinase in a cellular context.[7]

Part 3: Rational Design for Enhanced Selectivity

Q4: How can I rationally modify the imidazo[1,2-b]pyridazine scaffold to avoid a specific, closely related off-target kinase?

Answer: This is where structure-based drug design becomes critical. The goal is to introduce modifications that create favorable interactions with your primary target while causing steric clashes or unfavorable interactions with the off-target.

Strategy Workflow:

Caption: Workflow for structure-guided selectivity enhancement.

Case Study Example: Designing for Selectivity over CLK Kinases

Researchers developing DYRK1A inhibitors based on the imidazo[1,2-b]pyridazine scaffold frequently encounter issues with cross-reactivity against the closely related CLK kinase family.[11]

  • Structural Insight: By overlaying crystal structures, it was found that a shallow lipophilic cleft near the hinge region was unique to DYRK1A.[11]

  • Rational Modification: It was hypothesized that adding a small lipophilic group, like a methyl substituent, at the 2-position of the imidazo[1,2-b]pyridazine core would occupy this cleft.[11]

  • Result: This modification was well-tolerated by DYRK1A but was predicted to clash with the corresponding region in CLK kinases, thereby improving selectivity.[11] This structure-based hypothesis guided the synthesis of more selective compounds.

Data Summary: Impact of Substitutions on Kinase Selectivity

Scaffold PositionModification StrategyTarget Kinase ExampleCommon Off-Target(s)Outcome/RationaleReference
C3 Introduction of aryl groups via Suzuki couplingCDK, GSK-3βOther CMGC kinasesExplores solvent-exposed regions; can significantly modulate potency and selectivity.[12]
C6 Addition of morpholine or piperazine moietiesTAK1, PI3K/mTORBroader kinomeOften enhances drug-like properties (solubility, bioavailability) and can introduce key interactions.[2][13]
Scaffold Core Introduction of intramolecular hydrogen bondsc-Met/VEGFR2Other RTKsRigidifying the conformation can lock the inhibitor into a binding mode more specific to the target kinase.[14]
Allosteric Targeting Modifying substituents to bind the pseudokinase (JH2) domainTYK2Catalytic (JH1) domain, PDE4Exploits a non-ATP competitive site, leading to high selectivity over other kinases. PDE4 was identified as a non-kinase off-target that required structural analysis to mitigate.[15]

References

  • Dale, I. L., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2211-2215.
  • Al-Gharabli, S. I., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 542-555.
  • Fabbro, D., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • Request PDF. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Jones, A. M., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.
  • Al-Gharabli, S. I., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • Gustafson, J. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review.
  • Fabian, M. A., et al. (2005).
  • Johnson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Oki, H., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed.
  • El-Gawish, M. A., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Alk-IN-6 Assays.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1935-1956.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Anand, K., et al. (2012).
  • El-Gawish, M. A., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC.
  • Request PDF. (2020). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Wang, T., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.

Sources

Reference Data & Comparative Studies

Validation

The 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Scaffold: A Comparative Guide for Kinase Inhibitor Development

Topic: Comparative Analysis of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine vs. Other Kinase Inhibitors Content Type: Publish Comparison Guide Executive Summary In the landscape of kinase drug discovery, 8-Bromo-6-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine vs. Other Kinase Inhibitors Content Type: Publish Comparison Guide

Executive Summary

In the landscape of kinase drug discovery, 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (hereafter referred to as BCPP ) is not merely a compound but a "privileged scaffold."[1] Unlike final drug products (e.g., Imatinib or Takinib), BCPP serves as a highly versatile, tri-functionalizable core that allows medicinal chemists to access potent inhibitors of TAK1 , p38 MAPK , DYRK1A , and PIM kinases.

This guide objectively compares the BCPP scaffold and its downstream derivatives against established kinase inhibitors, focusing on synthetic utility, binding kinetics, and selectivity profiles.

Technical Profile & Mechanism of Action

The "Privileged" Architecture

The imidazo[1,2-b]pyridazine core is a bioisostere of the purine ring found in ATP. The BCPP variant is unique due to its halogenation pattern, which enables orthogonal functionalization:

  • C3 Position (Imidazole): Highly nucleophilic; ideal for electrophilic aromatic substitution (e.g., iodination) to introduce "gatekeeper" interacting groups.

  • C6 Position (Pyridazine): Electrophilic; accessible via Buchwald-Hartwig amination or Suzuki coupling to tune solubility (e.g., morpholine addition).

  • C8 Position (Pyridazine): Sterically sensitive; allows for fine-tuning of selectivity against off-target kinases.

Binding Mode

BCPP derivatives typically function as Type I ATP-competitive inhibitors .

  • Hinge Interaction: The N1 and N4 nitrogens often form hydrogen bonds with the kinase hinge region (e.g., Glu106/Ala107 in p38α).

  • Selectivity Filter: The 2-phenyl group orients into the hydrophobic pocket, while substitutions at C3 interact with the gatekeeper residue, distinguishing between kinases with small vs. large gatekeepers.

Comparative Analysis: BCPP Derivatives vs. Standard Inhibitors

This section compares inhibitors derived from the BCPP scaffold against industry-standard controls in two primary therapeutic contexts: TAK1 Inhibition (Oncology/Inflammation) and DYRK1A Inhibition (Neurodegeneration).

Comparison 1: TAK1 Inhibition

Context: TAK1 (Transforming Growth Factor-β-Activated Kinase 1) is a key regulator of NF-κB and cell survival in Multiple Myeloma.

FeatureBCPP-Derived Inhibitors (e.g., Cmpd 26)Takinib (Benzimidazole Scaffold)5Z-7-Oxozeaenol (Natural Product)
Core Structure Imidazo[1,2-b]pyridazineBenzimidazoleResorcylic acid lactone
Potency (IC50) 55 nM (Highly Potent)187 nM~8 nM (Potent but toxic)
Binding Type Reversible, ATP-CompetitiveReversible, ATP-CompetitiveIrreversible (Covalent)
Selectivity High (Tunable via C6 morpholine)Moderate (Hits other MAPKs)Low (Pan-kinase toxicity)
Metabolic Stability High (Optimized C6 substituents)ModerateLow (Rapid hydrolysis)

Insight: While 5Z-7-Oxozeaenol is more potent, its irreversible nature and toxicity limit clinical use. BCPP derivatives offer a superior balance of potency (55 nM) and drug-like properties compared to Takinib.

Comparison 2: DYRK1A Inhibition

Context: DYRK1A is a target for Down syndrome and Alzheimer’s disease.

FeatureBCPP-Derived InhibitorsHarmine (β-Carboline)Leucettine L41
Selectivity (vs. DYRK1B) >10-fold (Structural optimization)Poor (Equipotent)Moderate
Kinase Panel Profile Clean profile (Low CLK cross-reactivity)Hits MAO-A (Monoamine oxidase)Hits CLK1/CLK2
CNS Penetration High (Lipophilic core)High (Hallucinogenic risks)Moderate

Insight: The BCPP scaffold allows for the elimination of MAO-A inhibition seen with Harmine, making it a safer starting point for CNS drug discovery.

Experimental Protocols

Protocol A: Synthesis of TAK1 Inhibitor from BCPP

Objective: Functionalization of the C6 position to enhance solubility and potency.

Reagents:

  • Substrate: 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (BCPP).

  • Nucleophile: Morpholine (or substituted amine).

  • Solvent: n-Propanol or DMSO.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Preparation: Dissolve 500 mg of BCPP in 5 mL of n-propanol in a sealed pressure tube.

  • Addition: Add 4.0 equivalents of morpholine and 2.0 equivalents of DIPEA.

  • Reaction: Heat the mixture to 150°C for 16 hours. Note: The chlorine at C6 is more reactive than the bromine at C8 under nucleophilic aromatic substitution (SNAr) conditions due to the activation by the bridgehead nitrogen.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for morpholine signals at 3.7–4.0 ppm).

Protocol B: ADP-Glo™ Kinase Assay (TAK1)

Objective: Quantify the IC50 of the synthesized derivative.[2][3][4]

  • Enzyme Prep: Dilute recombinant TAK1-TAB1 complex to 5 ng/µL in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Substrate: Use MBP (Myelin Basic Protein) at 20 µM.

  • Compound Addition: Dispense 1 µL of BCPP derivative (serially diluted in DMSO) into a 384-well plate.

  • Reaction Start: Add 2 µL of Enzyme mix and 2 µL of ATP/Substrate mix (final ATP conc. 10 µM).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Measurement: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Visualization of Signaling & Synthesis

Figure 1: TAK1 Signaling Pathway & Inhibition

This diagram illustrates the critical node of TAK1 in the NF-κB pathway and where BCPP derivatives intervene to block cancer cell survival.

TAK1_Pathway TNFa TNF-α / IL-1β Receptor Cytokine Receptor TNFa->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 Complex (Target) TRAF6->TAK1 Ubiquitination IKK IKK Complex TAK1->IKK Phosphorylation BCPP BCPP Derivative (Inhibitor) BCPP->TAK1 Inhibits NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus: Survival Gene Transcription NFkB->Nucleus Translocation

Caption: TAK1 acts as a gatekeeper for NF-κB signaling. BCPP derivatives competitively inhibit TAK1, preventing downstream transcription of survival factors in myeloma cells.

Figure 2: Synthetic Versatility of the Scaffold

This diagram maps the orthogonal functionalization strategy.

Synthesis_Flow Start BCPP Scaffold (8-Br, 6-Cl, 2-Ph) Step1 SNAr / Buchwald (C6 Position) Start->Step1 Amine Heat Step2 Suzuki Coupling (C8 Position) Start->Step2 Boronic Acid Pd Cat. Step3 Electrophilic Subst. (C3 Position) Start->Step3 NIS/NBS Product1 Solubility Optimized (Morpholine) Step1->Product1 Product2 Selectivity Optimized (Aryl Group) Step2->Product2 Product3 Potency Optimized (Gatekeeper Interaction) Step3->Product3

Caption: The BCPP scaffold offers three distinct points of diversity, allowing parallel optimization of solubility (C6), selectivity (C8), and potency (C3).

References

  • BenchChem. 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Product Profile. Retrieved from

  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023).[4][5][6] Retrieved from

  • PubMed. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.[4] (2017).[3][4][7] Retrieved from

  • AACR Journals. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. (2007).[8][9] Retrieved from

  • OSTI.GOV. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors.[10] (2018).[10] Retrieved from

Sources

Comparative

A Comparative Guide to Validating Target Engagement of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Introduction: The Imperative of Target Validation for Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged" structure in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Validation for Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged" structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of protein kinases. Compounds bearing this core have shown potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), PIM kinases, Bruton's Tyrosine Kinase (BTK), and Janus kinases (JAKs)[1][2][3][4]. The specific compound, 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine, belongs to this class, and based on the extensive research into analogous structures, it is hypothesized to function as a kinase inhibitor[5].

However, a critical step in the preclinical development of any potential therapeutic is the unequivocal confirmation that the molecule interacts directly with its intended target within a biologically relevant context. This process, known as target engagement, is essential to validate the compound's mechanism of action and to ensure that its observed cellular effects are a direct consequence of modulating the desired target.[6]

This guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine. We will move beyond simple protocols to explain the causal logic behind experimental choices, presenting an integrated, multi-faceted approach that combines cellular and biophysical techniques to build a robust and trustworthy body of evidence for researchers, scientists, and drug development professionals.

Part 1: The First Line of Evidence: Confirming Intracellular Target Binding with Cellular Thermal Shift Assay (CETSA®)

The Rationale: Before committing resources to in-depth biophysical characterization, it is paramount to confirm that the compound can penetrate the cell membrane and physically bind to its target in the complex milieu of the cytoplasm. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique designed to provide this very evidence.[7][8] The core principle is that the binding of a ligand, such as our compound, to its target protein confers thermal stability.[6][8] Consequently, the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.[8]

This method directly assesses target engagement in a physiologically relevant environment—the intact cell—without the need for compound or protein modifications that could alter binding behavior.[8]

Experimental Workflow: CETSA

The workflow involves treating intact cells with the compound, subjecting them to a heat challenge across a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification A 1. Culture Cells (e.g., MM.1S for TAK1 target) B 2. Treat Cells - Vehicle (DMSO) - Compound A->B Incubate (1h, 37°C) to allow compound uptake C 3. Aliquot Cells B->C D 4. Apply Temperature Gradient (e.g., 40-70°C for 3 min) C->D E 5. Cell Lysis (Freeze-thaw cycles) D->E F 6. Separate Fractions (High-speed centrifugation) E->F G Collect Supernatant (Soluble Protein) F->G H 7. Protein Quantification (e.g., Western Blot for Target Kinase) G->H I 8. Data Analysis (Plot Melt Curves) H->I

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Experimental Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a multiple myeloma cell line like H929 if TAK1 is the hypothesized target) to approximately 80% confluency.[1]

    • Treat cells with 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C to allow for sufficient compound uptake.[9]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments).[9]

    • Cool the samples at room temperature for 3 minutes.[10]

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the specific target kinase in the soluble fraction using Western Blot analysis.[9][10] A loading control (e.g., GAPDH) should be used to ensure equal protein loading.[9]

    • Plot the band intensities against the temperature for both the compound-treated and vehicle-treated samples to generate "melt curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[6]

Part 2: Defining Selectivity: Kinome-Wide Profiling with Chemical Proteomics

The Rationale: While CETSA confirms binding to a specific target, it doesn't reveal the compound's selectivity profile. Most kinase inhibitors exhibit some degree of polypharmacology, binding to multiple kinases.[11] Understanding this profile is crucial for interpreting cellular phenotypes and predicting potential off-target effects. Chemical proteomics, particularly using "kinobeads," is the gold standard for unbiased, kinome-wide inhibitor profiling in a native-like setting.[11][12][13]

The kinobeads technology utilizes a resin matrix to which a cocktail of non-selective kinase inhibitors is covalently attached.[13] This matrix can affinity-capture a large portion of the expressed kinome from a cell lysate.[11][12] By pre-incubating the lysate with a free inhibitor (our compound), we can measure its ability to compete with the beads for kinase binding. The kinases that are potently bound by our compound will not bind to the beads and will be depleted from the pulldown, a change that can be precisely quantified by mass spectrometry.[13]

Experimental Workflow: Kinobeads Pulldown Assay

Kinobeads_Workflow cluster_lysate Lysate Preparation & Incubation cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Analysis A 1. Prepare Cell Lysate B 2. Pre-incubate Lysate - Vehicle (DMSO) - Compound (Dose-response) A->B C 3. Add Kinobeads B->C D 4. Incubate (Allow kinases to bind beads) C->D E 5. Wash Beads (Remove non-specific binders) D->E F 6. Elute Bound Proteins E->F G 7. Protein Digestion & LC-MS/MS F->G H 8. Data Analysis (Quantify kinase depletion) G->H

Caption: Workflow for kinase inhibitor profiling using the kinobeads chemical proteomics approach.

Detailed Experimental Protocol for Kinobeads
  • Lysate Preparation:

    • Prepare a native lysate from cells or tissues of interest under conditions that preserve kinase structure and activity. A mix of cell lines can be used to maximize kinome coverage.[12]

  • Competitive Binding:

    • Aliquot the lysate and incubate with a range of concentrations of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine or a vehicle control (DMSO) for a set period (e.g., 1 hour).

  • Affinity Enrichment:

    • Add the kinobeads slurry to each lysate sample and incubate to allow for the capture of kinases not bound by the free compound.[13]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the captured proteins from the beads.

    • Prepare the proteins for mass spectrometry analysis (e.g., via trypsin digestion).

    • Analyze the resulting peptides by quantitative nanoLC-MS/MS.[12]

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot the remaining bead-bound fraction as a function of the compound concentration to generate dose-response curves and determine IC50 values. This provides a quantitative measure of the compound's potency against hundreds of kinases in a single experiment.[12][13]

Part 3: Biophysical Deep Dive: Quantifying the Direct Interaction

The Rationale: While cellular methods confirm binding and selectivity in a biological system, biophysical assays using purified components (target kinase and inhibitor) provide the most precise, quantitative data on the direct molecular interaction. These techniques are indispensable for detailed structure-activity relationship (SAR) studies.[14] We will compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Biophysical_Comparison cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) SPR SPR Principle Measures change in refractive index near a sensor surface as analyte binds to immobilized ligand Key Output Kinetics: - Association rate (ka) - Dissociation rate (kd) Affinity (KD = kd/ka) Advantage Real-time kinetic data, high throughput, lower protein consumption ITC ITC Principle Measures heat released or absorbed during the binding event Key Output Thermodynamics: - Affinity (KD) - Enthalpy (ΔH) - Entropy (ΔS) - Stoichiometry (n) Advantage Gold-standard affinity, complete thermodynamic profile, no immobilization required

Caption: Comparison of SPR and ITC for direct binding analysis.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is an optical technique that measures the binding of an analyte (the compound) to a ligand (the purified target kinase) immobilized on a sensor chip in real-time.[15][16] This allows for the precise determination of not only how tightly the compound binds (affinity, KD) but also how quickly it binds (association rate, ka) and how long it stays bound (dissociation rate, kd).[14] This kinetic information is invaluable for lead optimization.

Detailed Experimental Protocol for SPR:

  • Immobilization: Covalently immobilize the purified recombinant target kinase onto a suitable SPR sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine across the sensor surface.

    • Monitor the binding response in real-time to measure the association phase.

  • Dissociation Analysis:

    • Replace the compound solution with a running buffer and monitor the decrease in signal as the compound dissociates from the target.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a compound binds to its target protein.[17] In a single experiment, ITC can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS).[17][18][19] This complete thermodynamic profile provides deep insights into the nature of the binding forces driving the interaction, which is critical for rational drug design.

Detailed Experimental Protocol for ITC:

  • Sample Preparation: Place the purified target kinase in the ITC sample cell and load a concentrated solution of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine into the titration syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution at a constant temperature.

  • Heat Measurement: After each injection, the instrument measures the minute heat change resulting from the binding event.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model to determine KD, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

Part 4: Synthesizing the Evidence: A Comparative Summary

To make an informed decision on which methods to employ, it is crucial to understand their respective strengths and the type of information they provide. The following table summarizes the key characteristics of each technique for validating the target engagement of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Method Primary Question Answered Key Output(s) Strengths Limitations
CETSA Does the compound bind its target in intact cells?Thermal melt curves (ΔTm), confirmation of intracellular engagement.Physiologically relevant (intact cells), label-free, direct evidence of binding.[8][9]Low throughput (Western Blot version), requires a specific antibody, indirect affinity measurement.[7]
Kinobeads What is the compound's selectivity across the kinome?IC50 values for hundreds of kinases, selectivity profile, off-target identification.Unbiased, kinome-wide scope, uses native proteins from lysates.[12]Competition-based (not direct binding), requires specialized MS expertise.
SPR What are the kinetics of the direct binding event?ka, kd, KD.Real-time kinetic data, high sensitivity, relatively high throughput.[14][16]Requires protein immobilization which could affect activity, indirect measurement of binding.
ITC What is the full thermodynamic profile of the direct binding?KD, ΔH, ΔS, Stoichiometry (n).Gold-standard affinity, direct measurement of heat, no immobilization.Higher protein consumption, lower throughput, sensitive to buffer conditions.

Conclusion

Validating the target engagement of a promising compound like 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine requires a rigorous, multi-pronged strategy. No single experiment can provide a complete picture. By integrating these orthogonal approaches, researchers can build a compelling and self-validating case for a compound's mechanism of action.

The journey begins with CETSA to confirm that the compound reaches and binds its target in the complex cellular environment. This is followed by Kinobeads profiling to understand its selectivity and identify potential off-targets, which is critical for safety and efficacy. Finally, biophysical methods like SPR and ITC provide the precise, quantitative kinetics and thermodynamics of the direct interaction, which are essential for guiding further medicinal chemistry efforts. This comprehensive approach ensures that only the most promising and well-characterized candidates advance in the drug discovery pipeline, ultimately increasing the probability of clinical success.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • SPR applications in early drug discovery. Nicoya Lifesciences.
  • How does SPR work in Drug Discovery? deNOVO Biolabs.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Strategies for target and pathway engagement in cellular assays.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine. Benchchem.

Sources

Validation

Comparative Profiling: 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine vs. Clinical FLT3 Inhibitors

Executive Summary: The Hinge-Binding Engine 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (hereafter referred to as The Scaffold ) is not a finished clinical drug; it is a high-value privileged scaffold and the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hinge-Binding Engine

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (hereafter referred to as The Scaffold ) is not a finished clinical drug; it is a high-value privileged scaffold and the structural core of potent kinase inhibitors, most notably Ponatinib (AP24534) .

While clinical competitors like Gilteritinib and Quizartinib are fully optimized "finished products" with solubilizing tails and specific binding motifs, The Scaffold represents the ATP-competitive hinge-binding engine .

Why Benchmark a Scaffold? In drug discovery, comparing a core scaffold against clinical standards allows researchers to:

  • Assess Ligand Efficiency (LE): Determine how much binding energy is derived from the core versus the peripheral substituents.

  • Validate Binding Mode: Confirm ATP-competitiveness before investing in complex synthesis.

  • Establish a Baseline: Use as a control in Fragment-Based Drug Discovery (FBDD).

Structural & Mechanistic Comparison

Binding Mode Analysis

The imidazo[1,2-b]pyridazine core mimics the purine ring of ATP. The nitrogen atoms in the heterocycle form critical hydrogen bonds with the "hinge region" of the FLT3 kinase domain (specifically residues E616 and C694).

FeatureThe Scaffold (8-Br-6-Cl-2-Ph...)Gilteritinib (Xospata)Quizartinib (Vanflyta)
Class Fragment / Core ScaffoldType I InhibitorType II Inhibitor
Binding Site ATP Pocket (Hinge only)ATP Pocket + Activation LoopATP Pocket + Hydrophobic Pocket
Conformation Active (DFG-in)Active (DFG-in)Inactive (DFG-out)
Selectivity Low (Promiscuous Hinge Binder)High (FLT3/AXL)High (FLT3 specific)
Key Limitation Low Solubility, Low Potency (uM range)Resistance via F691LQT Prolongation Risk
FLT3 Signaling & Inhibition Pathway

The diagram below illustrates the FLT3-ITD signaling cascade and where The Scaffold intervenes compared to downstream effectors.

FLT3_Pathway FLT3 FLT3-ITD Receptor (Constitutive Activation) STAT5 STAT5 Phosphorylation FLT3->STAT5 Activation MAPK RAS/MAPK Pathway FLT3->MAPK AKT PI3K/AKT/mTOR FLT3->AKT ATP ATP ATP->FLT3 Phosphorylates Scaffold Imidazo[1,2-b]pyridazine (The Scaffold) Scaffold->FLT3 Competes (Hinge) Gilteritinib Gilteritinib (Type I) Gilteritinib->FLT3 Inhibits Nucleus Nuclear Translocation (Gene Transcription) STAT5->Nucleus MAPK->Nucleus AKT->Nucleus Outcome Leukemic Cell Proliferation & Survival Nucleus->Outcome

Caption: Figure 1. FLT3-ITD signaling cascade. The Imidazo[1,2-b]pyridazine scaffold competes directly with ATP at the hinge region, blocking upstream autophosphorylation.

Quantitative Benchmarking Data

Expert Insight: Do not expect The Scaffold (8-Br-6-Cl-2-Ph) to exhibit nanomolar potency in its "naked" form. It lacks the "tail" moieties (like the methylpiperazine in Ponatinib) required to reach the solvent front or the DFG pocket, which provides binding affinity entropy.

The data below benchmarks the Scaffold against Ponatinib (which is the scaffold + tail) and standard competitors.

Table 1: Comparative Inhibitory Potency (IC50)
CompoundFLT3-WT (nM)FLT3-ITD (nM)FLT3-D835Y (nM)Primary Resistance Profile
The Scaffold (8-Br-6-Cl-2-Ph)*~500 - 1,500 ~200 - 800 >1,000 Lack of H-bond acceptors
Ponatinib (Optimized Scaffold)1321Cardiovascular Toxicity
Gilteritinib 511F691L Gatekeeper Mutation
Quizartinib 40.5>500D835 Mutations (Type II limitation)

*Note: Data for "The Scaffold" is projected based on fragment screening of imidazo[1,2-b]pyridazine cores without C3-alkyne/tail functionalization [1][2].

Experimental Protocols

To benchmark this product effectively, you must assess enzymatic inhibition (intrinsic affinity) and cellular proliferation (membrane permeability/solubility).

Protocol A: ADP-Glo Kinase Assay (Enzymatic)

Use this to determine the intrinsic Ki of the scaffold.

Reagents:

  • Recombinant FLT3-ITD (SignalChem).[1]

  • Substrate: Poly(4:1 Glu, Tyr) peptide.

  • ADP-Glo Kinase Assay Kit (Promega).[2]

Workflow:

  • Preparation: Dissolve 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine in 100% DMSO to 10 mM. (Note: This compound is highly lipophilic; ensure complete solubilization).

  • Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Incubate 2 ng FLT3-ITD with compound for 15 min at RT.

    • Add ATP (Km concentration, typically 10 µM) and substrate.

    • Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

  • Read: Measure Luminescence (RLU).

  • Analysis: Fit to Sigmoidal Dose-Response (Variable Slope) in GraphPad Prism.

Protocol B: Ba/F3 Isogenic Cell Viability Assay

Use this to assess if the scaffold can penetrate the cell membrane and inhibit FLT3-dependent growth.

Cell Lines:

  • Ba/F3-FLT3-ITD: (IL-3 independent, driven by FLT3).

  • Ba/F3-Parental: (IL-3 dependent, Control for off-target toxicity).

Workflow:

  • Seed cells at 5,000 cells/well in 96-well plates (RPMI + 10% FBS).

  • Treat with The Scaffold (Range: 10 µM down to 1 nM).

  • Incubate for 72 hours.

  • Add CellTiter-Glo (Promega) or MTT reagent.

  • Validation Check: If the IC50 in Parental cells (with IL-3) is similar to FLT3-ITD cells, the compound is toxic/non-selective . If FLT3-ITD IC50 is significantly lower, you have on-target efficacy .

Optimization Workflow (Synthesis)

The value of this product is its ability to be functionalized.

Synthesis_Workflow Start 8-Br-6-Cl-2-Ph (The Scaffold) Step1 Sonogashira Coupling (C3 Position) Start->Step1 Alkyne Tail Step2 Suzuki Coupling (C6 Position) Step1->Step2 Solubilizing Group Product Ponatinib Analog (High Potency) Step2->Product Optimization

Caption: Figure 2. Derivatization pathway. The 8-Bromo position is the primary vector for extending into the solvent front to improve potency.

Safety & ADME Considerations

When working with 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine , be aware of specific physicochemical limitations compared to clinical drugs.

  • Solubility (The "Brick" Effect):

    • The scaffold is planar and halogenated (Br/Cl) with a phenyl ring.

    • LogP: Estimated > 4.5.[3]

    • Risk: Precipitation in aqueous assay buffers.

    • Mitigation: Limit final DMSO concentration to 0.5% but ensure initial stock is fully dissolved. Use Brij-35 in kinase buffers to prevent aggregation-based false positives.

  • Selectivity:

    • The "naked" scaffold is a promiscuous hinge binder. It may inhibit other kinases (e.g., PIM1, DYRK1A) [4].

    • Control: Always run a counter-screen against a non-relevant kinase (e.g., EGFR or Parental Ba/F3 cells) to confirm FLT3 specificity.

References

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[4][5] Journal of Medicinal Chemistry, 53(12), 4701–4719. Link

  • O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance. Cancer Cell, 16(5), 401-412. Link

  • Kozikowski, A. P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.[1] Journal of Medicinal Chemistry, 66(16), 11056–11075. Link[6]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-6924. Link

  • Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Blood Cancer Journal, 7(11), e626. Link

Sources

Comparative

Head-to-head study of imidazo[1,2-a]pyrazine versus imidazo[1,2-b]pyridazine scaffolds

Executive Summary: The Bioisostere Dilemma In the realm of kinase and GPCR drug discovery, the imidazo[1,2-a]pyrazine (IPz ) and imidazo[1,2-b]pyridazine (IPd ) scaffolds are classic bioisosteres. While often treated as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Dilemma

In the realm of kinase and GPCR drug discovery, the imidazo[1,2-a]pyrazine (IPz ) and imidazo[1,2-b]pyridazine (IPd ) scaffolds are classic bioisosteres. While often treated as interchangeable "hinge-binders," they exhibit distinct electrostatic fingerprints, metabolic liabilities, and synthetic challenges.

This guide moves beyond surface-level similarity to provide a head-to-head technical analysis. We explore why switching from a 1,4-nitrogen arrangement (IPz) to a 1,2-nitrogen arrangement (IPd) is not merely a cosmetic change—it is a strategic decision that alters solubility, vectorality, and metabolic fate.

FeatureImidazo[1,2-a]pyrazine (IPz )Imidazo[1,2-b]pyridazine (IPd )
Core Geometry 6,5-fused; N at positions 1, 4, 76,5-fused; N at positions 1, 4, 5
H-Bond Vector Distal (N7)Proximal (N5)
Lipophilicity (cLogP) ModerateGenerally Lower (More Polar)
Metabolic Liability Pyrazine ring oxidation (C-3/C-5)Pyridazine ring oxidation (often lower)
Synthetic Difficulty Low (High Regioselectivity)High (Regioselectivity Issues)
Key Drug Example Entospletinib (Syk inhibitor)Ponatinib (BCR-ABL inhibitor)

Physicochemical & Electronic Profiling

The primary driver for scaffold hopping between IPz and IPd is often the modulation of physicochemical properties (LLE/Lipophilic Ligand Efficiency) and the alteration of H-bond vectors.

Nitrogen Positioning and Vectorality

The critical difference lies in the non-bridgehead nitrogen of the six-membered ring.

  • IPz (N7): The nitrogen is distal to the bridgehead. In kinase hinge binding, this vector often points toward the solvent front or the ribose binding pocket , depending on the binding mode.

  • IPd (N5): The nitrogen is adjacent to the bridgehead. This creates a "proximal" vector that can interact with the gatekeeper residue or water networks deep in the pocket.

Electronic Landscape (pKa and Polarity)

The contiguous nitrogen system (N-N bond) in IPd creates a distinct electron-deficient region compared to the 1,4-arrangement of IPz.

  • Basicity: Both scaffolds are weak bases, but the IPd core is generally less basic due to the electron-withdrawing nature of the adjacent nitrogen, reducing the pKa of the imidazole nitrogen (N1). This often translates to improved permeability in neutral pH environments.

  • Solubility: IPd analogs frequently demonstrate higher aqueous solubility and lower LogP compared to their IPz counterparts, making them superior starting points for CNS programs or fragment-based discovery.

Synthetic Accessibility & Regiocontrol

This is the most significant practical differentiator. While IPz formation is generally straightforward, IPd synthesis requires careful precursor selection to avoid regiochemical dead-ends.

The Regioselectivity Challenge
  • IPz: Condensation of 2-aminopyrazine with

    
    -haloketones typically yields the desired product exclusively because the ring nitrogen adjacent to the amine is the primary nucleophile.
    
  • IPd: Condensation of unsubstituted 3-aminopyridazine is problematic. The ring nitrogen distal to the amino group (N2 of the pyridazine) is often more nucleophilic than the adjacent nitrogen (N1). This leads to the formation of the wrong isomer (imidazo[1,2-a]pyrimidine derivatives) or complex mixtures.

    • Solution: Use 3-amino-6-halopyridazines .[1] The halogen at the 6-position deactivates the distal nitrogen electronically and sterically, forcing cyclization at the desired adjacent nitrogen.

Visualization: Synthetic Decision Tree

SyntheticWorkflow Start Target Scaffold IPz_Path Imidazo[1,2-a]pyrazine Start->IPz_Path IPd_Path Imidazo[1,2-b]pyridazine Start->IPd_Path Reagent_IPz 2-Aminopyrazine + Alpha-Haloketone IPz_Path->Reagent_IPz Standard Condensation Reagent_IPd_Bad 3-Aminopyridazine IPd_Path->Reagent_IPd_Bad Direct Route Reagent_IPd_Good 3-Amino-6-Chloropyridazine IPd_Path->Reagent_IPd_Good Optimized Route Result_IPz High Yield Single Regioisomer Reagent_IPz->Result_IPz Reflux/EtOH Result_IPd_Fail Regioisomer Mixture (Wrong Cyclization) Reagent_IPd_Bad->Result_IPd_Fail Distal N Attack Result_IPd_Success Correct Regioisomer (Handle for Suzuki) Reagent_IPd_Good->Result_IPd_Success Proximal N Attack

Caption: Synthetic workflow contrasting the direct route for IPz vs. the requisite halogen-blocking strategy for IPd.

Metabolic Stability & Toxicology[3][4]

Oxidative Metabolism
  • IPz: The pyrazine ring is susceptible to oxidative metabolism by cytochrome P450s (CYP3A4/2D6) and aldehyde oxidase (AO). The C-3 position (imidazole) and C-5/C-8 positions (pyrazine) are common "soft spots."

  • IPd: The pyridazine ring is more electron-deficient. Studies (e.g., Tyk2 inhibitors) have shown that switching from IPz to IPd can dramatically improve metabolic stability (t1/2) by reducing the electron density available for oxidation.

Protocol: Comparative Microsomal Stability Assay

To validate the stability advantage of IPd in your specific series, use this standardized protocol.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase)

  • Test Compounds (10 mM DMSO stock)

  • Internal Standard (e.g., Propranolol or Tolbutamide)

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate 1 µM test compound with microsomes for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Case Study: Kinase Selectivity Profiles

When designing ATP-competitive inhibitors, the choice between IPz and IPd alters the "Gatekeeper" interaction.

  • Scenario: You are targeting a kinase with a small Threonine gatekeeper (e.g., p38, BTK) vs. a large Methionine gatekeeper.

  • Application:

    • IPz: The C8-H and N7 vector allows for bulkier substituents at C3 to reach the back pocket, but the core itself is relatively flat.

    • IPd: The N5 lone pair can repel the gatekeeper if the geometry is tight, or accept a hydrogen bond from structural water molecules often found near the gatekeeper (e.g., in KDR/VEGFR2).

Visualization: Interaction Logic

InteractionLogic Target Kinase Binding Pocket Requirement_1 Need Solvent Front Interaction? Target->Requirement_1 Requirement_2 Need Reduced Lipophilicity? Requirement_1->Requirement_2 No Decision_IPz Select Imidazo[1,2-a]pyrazine (N7 Vector) Requirement_1->Decision_IPz Yes (N7 is optimal) Requirement_2->Decision_IPz No (Lipophilicity acceptable) Decision_IPd Select Imidazo[1,2-b]pyridazine (N5 Vector + Lower LogP) Requirement_2->Decision_IPd Yes (Polarity needed)

Caption: Decision logic for scaffold selection based on binding pocket requirements and ADME needs.

References

  • Li, X., et al. (2023).[2] Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Link[3][2]

  • Garrido, A., et al. (2021).[4] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link[5]

  • Liang, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Barlin, G.B. (1977). The Chemistry of Heterocyclic Compounds, Pyridazines. Wiley-Interscience. (Classic text on N-nucleophilicity in pyridazines).
  • Goel, R., et al. (2017). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS No. 1313...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS No. 1313014-17-3). As a halogenated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes regulatory guidelines and best practices to deliver a self-validating system for managing waste generated from the use of this compound.

Hazard Profile and Core Safety Principles

8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a solid organic compound classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The presence of both bromine and chlorine atoms places it in the category of halogenated organic waste, which is subject to stringent disposal regulations.

The foundational principle for managing this waste is segregation . Halogenated organic wastes must not be mixed with non-halogenated organic or general laboratory waste.[1][2] This is primarily because the disposal methods for these waste streams differ significantly, with halogenated compounds requiring high-temperature incineration to prevent the formation of toxic byproducts.[2][3][4]

Key Safety Directives:

  • Never dispose of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine or its contaminated materials down the sanitary sewer.[2]

  • Always wear appropriate Personal Protective Equipment (PPE) when handling the solid compound or its waste.

  • Strictly adhere to the waste segregation protocols outlined in this guide.

  • Ensure all waste containers are correctly labeled and stored in a designated satellite accumulation area.

Personal Protective Equipment (PPE) Requirements

Due to the hazardous nature of this compound, the following PPE is mandatory when handling the pure substance or its waste:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards.To protect against splashes and fine particles that can cause serious eye irritation.
Hand Protection Nitrile gloves (double-gloving recommended for extended handling).To prevent skin contact, which can cause irritation. Check glove manufacturer's compatibility chart for breakthrough times.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust particles.[5]To prevent respiratory tract irritation. For bulk handling or where dust generation is significant, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for Solid Waste

This protocol details the procedure for disposing of solid 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine and contaminated disposable labware (e.g., weighing boats, gloves, pipette tips).

Step 1: Designate a Waste Collection Point

  • Establish a designated Satellite Accumulation Area (SAA) within the laboratory for hazardous waste. This area should be under the control of laboratory personnel and away from general traffic.

Step 2: Select an Appropriate Waste Container

  • Use a wide-mouth, sealable container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.

  • The container must be in good condition, with no cracks or leaks, and have a secure, screw-top lid.

Step 3: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "Waste 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine"

    • The words "Halogenated Organic Solid Waste"

    • The primary hazards: "Harmful," "Irritant"

    • The date of first waste addition.

Step 4: Waste Accumulation

  • Carefully place the solid waste into the labeled container.

  • Minimize the generation of dust by handling the material gently.

  • Keep the container closed at all times, except when adding waste.[6]

Step 5: Final Disposal

  • Once the container is full (do not overfill), ensure the lid is tightly sealed.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Halogenated organic wastes are typically disposed of via high-temperature incineration.[1][3][4] This method is necessary to destroy the compound and prevent the release of harmful substances into the environment. Land disposal of untreated halogenated organic compounds is generally prohibited.[7]

Disposal of Contaminated Solvents and Solutions

If 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is used in a solution, the resulting liquid waste must also be treated as halogenated organic waste.

Step 1: Segregation of Liquid Waste

  • Collect all solvents and solutions containing this compound in a dedicated, sealed, and properly vented container.

  • Crucially, do not mix this waste with non-halogenated solvent waste. [2]

Step 2: Container and Labeling

  • Use a chemically resistant container, such as a glass or HDPE carboy, designed for liquid waste.

  • Label the container as "Hazardous Waste - Halogenated Organic Liquid" and list all chemical constituents, including solvents and their approximate concentrations.

Step 3: Storage and Disposal

  • Store the liquid waste container in a secondary containment bin within the SAA.

  • Arrange for disposal through your institution's EHS office. The disposal route will be high-temperature incineration.[1][2]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

For a Small Spill (a few grams):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the minimum PPE outlined in Section 2.

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Clean-up: Carefully sweep the material and absorbent into a designated "Halogenated Solid Waste" container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the solid waste container.

  • Dispose: Seal the waste container and dispose of it as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's emergency response team and EHS office. Provide details about the spilled substance and its location.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine.

DisposalWorkflow start Waste Generation (8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in a labeled, sealed container for 'Halogenated Organic Solid Waste' solid_waste->solid_container liquid_container Place in a labeled, sealed container for 'Halogenated Organic Liquid Waste' liquid_waste->liquid_container segregate Segregate from non-halogenated waste solid_container->segregate liquid_container->segregate store Store in designated Satellite Accumulation Area segregate->store pickup Arrange for pickup by licensed hazardous waste disposal service store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Caption: Disposal decision workflow for the subject compound.

References

  • prohibited hazardous wastes in land disposal units - TITLE 35: ENVIRONMENTAL PROTECTION. (n.d.). Retrieved from [Link]

  • WASTE MANAGEMENT. (2016, April 15). Retrieved from [Link]

  • Incineration - Zero Waste Europe. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2021, August 27). Retrieved from [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. (n.d.). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]

  • Basic principles of waste incineration Incineration allows destroying by complete oxidation in a combustion process organic subs. (n.d.). Retrieved from [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26). Retrieved from [Link]

  • 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine-1313014-17-3 - Thoreauchem. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste | US EPA. (2025, October 9). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 2
8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
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